Product packaging for HMB-Val-Ser-Leu-VE(Cat. No.:)

HMB-Val-Ser-Leu-VE

Cat. No.: B1663053
M. Wt: 505.6 g/mol
InChI Key: YQKMRGLFGXKLJC-VOSPOJDESA-N
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Description

N-(3-hydroxy-2-methylbenzoyl)-l-valyl-n-[(1s,2e)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-l-serinamide is a dipeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H39N3O7 B1663053 HMB-Val-Ser-Leu-VE

Properties

IUPAC Name

ethyl (E,4S)-4-[[(2S)-3-hydroxy-2-[[(2S)-2-[(3-hydroxy-2-methylbenzoyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-methylhept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKMRGLFGXKLJC-VOSPOJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)C1=C(C(=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

HMB-Val-Ser-Leu-VE: An In-Depth Technical Guide on its Mechanism of Action as a Selective Proteasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMB-Val-Ser-Leu-VE is a potent, cell-permeable, and irreversible inhibitor of the 20S proteasome, exhibiting high selectivity for the trypsin-like activity mediated by the β2 subunit.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular consequences, and potential therapeutic implications. The document summarizes key quantitative data, outlines experimental methodologies from foundational studies, and presents signaling pathways and experimental workflows through detailed diagrams.

Introduction: The Ubiquitin-Proteasome System and Its Therapeutic Targeting

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the regulated degradation of intracellular proteins. This process is fundamental for maintaining protein homeostasis, controlling cell cycle progression, regulating signal transduction pathways, and eliminating damaged or misfolded proteins.[1][2] The 26S proteasome, the central protease of the UPS, is a large multi-catalytic complex composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 20S CP is a barrel-shaped structure containing the proteolytic active sites. In mammals, these active sites are located on three distinct β-subunits: the β1 subunit with caspase-like (or post-glutamyl peptide hydrolyzing) activity, the β2 subunit with trypsin-like activity, and the β5 subunit with chymotrypsin-like activity.[5]

Given its central role in cellular function, the proteasome has emerged as a key therapeutic target, particularly in oncology. Inhibitors of the proteasome can disrupt the degradation of pro-apoptotic proteins and cell cycle regulators, leading to programmed cell death in cancer cells. While first-generation proteasome inhibitors like bortezomib target both the β5 and β1 subunits, there is growing interest in developing subunit-selective inhibitors to potentially enhance efficacy and reduce off-target effects. This compound represents a class of highly selective inhibitors targeting the β2 subunit.

This compound: A Selective Inhibitor of the β2 Subunit

This compound is a tripeptide-based compound featuring a C-terminal vinyl ester. This reactive group acts as a Michael acceptor for the hydroxyl group of the N-terminal threonine residue (Thr1) in the active site of the β2 subunit, leading to irreversible covalent modification and inhibition.[2][5]

Biochemical Properties and Potency

This compound is characterized by its high potency and selectivity for the trypsin-like activity of the 20S proteasome.

Parameter Value Reference
Target β2 subunit of the 20S Proteasome (Trypsin-like activity)[1][2][6]
IC50 (β2 activity) 33 nM[1][2][3][6][7]
IC50 (β1 and β5 activity) > 10 µM[6]
Mechanism Irreversible, Covalent[1][2]
Cell Permeability Yes[1][2][6]
CAS Number 862891-04-1[1][6][8]
Molecular Formula C26H39N3O7[6][8]
Core Mechanism of Action

The primary mechanism of action of this compound is the selective and irreversible inhibition of the β2 subunit of the 20S proteasome. This targeted inhibition prevents the cleavage of polypeptide substrates after basic amino acid residues, a key step in the overall protein degradation process mediated by the proteasome.

G UPS Ubiquitin-Proteasome System Proteasome_26S 26S Proteasome UPS->Proteasome_26S Core_20S 20S Core Particle Proteasome_26S->Core_20S Beta2_subunit β2 Subunit (Trypsin-like activity) Core_20S->Beta2_subunit Beta1_subunit β1 Subunit (Caspase-like activity) Core_20S->Beta1_subunit Beta5_subunit β5 Subunit (Chymotrypsin-like activity) Core_20S->Beta5_subunit HMB_inhibitor This compound HMB_inhibitor->Beta2_subunit Irreversible Inhibition Protein_degradation Protein Degradation Beta2_subunit->Protein_degradation Beta1_subunit->Protein_degradation Beta5_subunit->Protein_degradation Inhibition Inhibition G Beta5_inhibitor β5 Inhibitor (e.g., Bortezomib) Beta5_subunit β5 Subunit Beta5_inhibitor->Beta5_subunit Inhibition Resistance Drug Resistance Beta5_inhibitor->Resistance HMB_inhibitor This compound (β2 Inhibitor) Beta2_subunit β2 Subunit HMB_inhibitor->Beta2_subunit Inhibition HMB_inhibitor->Resistance Overcomes Proteasome_activity Reduced Proteasome Activity Beta5_subunit->Proteasome_activity Beta2_subunit->Proteasome_activity ER_stress Enhanced ER Stress Proteasome_activity->ER_stress Apoptosis Apoptosis ER_stress->Apoptosis G Start Start: Cell Culture Treatment Treat with this compound Start->Treatment Co_culture Co-culture with Specific CTLs Treatment->Co_culture Assay Chromium-51 Release Assay Co_culture->Assay Analysis Analyze Cell Lysis Assay->Analysis Conclusion Conclusion: Enhanced Antigen Presentation? Analysis->Conclusion

References

An In-depth Technical Guide on HMB-Val-Ser-Leu-VE and 20S Proteasome Trypsin-Like Activity

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

The 20S proteasome is a critical multi-catalytic complex responsible for intracellular protein degradation, a cornerstone of cellular homeostasis. It possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like, each attributed to specific active sites within its β-subunits. The trypsin-like activity, localized to the β2 subunit, is responsible for cleaving peptide bonds following basic amino acid residues. The development of specific inhibitors for each catalytic activity is paramount for dissecting the nuanced roles of the proteasome in various cellular processes and for developing targeted therapeutics. This document provides a comprehensive overview of the peptidyl vinyl ester, HMB-Val-Ser-Leu-VE, a compound initially reported as a potent and selective inhibitor of the 20S proteasome's trypsin-like activity. We will delve into its mechanism of action, present quantitative data on its inhibitory potential, detail relevant experimental protocols, and discuss the broader context of its constituent components.

The 20S Proteasome and its Catalytic Activities

The 26S proteasome is the central protease of the ubiquitin-proteasome system (UPS) in eukaryotic cells. It is composed of a 20S core particle (CP) that contains the catalytic sites, and one or two 19S regulatory particles (RP) that recognize and unfold ubiquitinated protein substrates.[1] The 20S proteasome is a cylindrical complex formed by four stacked heptameric rings (α7β7β7α7).[1] The proteolytic activities reside within the two inner β-rings.

The three major proteolytic activities of the constitutive 20S proteasome are:

  • Chymotrypsin-like (CT-L): Mediated by the β5 subunit, this is typically the most dominant activity, cleaving after hydrophobic residues.[1][2]

  • Trypsin-like (T-L): Mediated by the β2 subunit, it cleaves after basic residues like arginine and lysine.[1][2]

  • Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Mediated by the β1 subunit, it cleaves after acidic residues.[1][2]

Selective inhibition of these distinct activities is a key strategy for understanding their individual contributions to protein degradation and cellular signaling.

This compound: A Putative Selective Inhibitor

This compound is a tripeptide-based compound featuring a C-terminal vinyl ester. It was first described as an irreversible, cell-permeable, and highly specific inhibitor of the trypsin-like activity of the 20S proteasome.[3] The "HMB" designation refers to a 3-hydroxy-2-methyl-benzoyl group attached to the N-terminus of the peptide sequence (Val-Ser-Leu).

Quantitative Data: Inhibitory Activity

The initial characterization of this compound demonstrated potent and selective inhibition of the 20S proteasome's trypsin-like activity. The reported half-maximal inhibitory concentration (IC50) highlights this specificity.

CompoundTarget ActivityIC50 (nM)Source
This compound20S Proteasome Trypsin-Like (T-L)33[3][4]

It is crucial to note that while initially reported as a potent β2-specific inhibitor, a subsequent review mentioned that 3-hydroxy-2-methyl-benzoyl(HMB)-Val-Ser-Leu-vinyl ester was found to be inactive when re-synthesized by different laboratories.[5] This discrepancy underscores the importance of independent verification in inhibitor development and characterization.

Proposed Mechanism of Action

The proposed mechanism for selective inhibition of the β2 subunit by this compound involves its peptide sequence (Val-Ser-Leu) directing the inhibitor to the active site, and the vinyl ester warhead forming a covalent bond with the active site threonine residue of the β2 subunit. This irreversible binding would lead to sustained inhibition of the trypsin-like activity.

The broader context of the HMB (β-Hydroxy-β-methylbutyrate) moiety is also relevant. HMB is a metabolite of the amino acid leucine and has been shown to reduce protein degradation, partly through inhibition of the ubiquitin-proteasome pathway.[6][7][8]

HMB_Metabolism_and_Action Leucine Leucine aKIC α-Ketoisocaproate (α-KIC) Leucine->aKIC BCAA aminotransferase HMB β-Hydroxy-β-methylbutyrate (HMB) aKIC->HMB α-KIC dioxygenase Proteasome Ubiquitin-Proteasome System HMB->Proteasome Inhibits mTOR mTOR Pathway HMB->mTOR Activates Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Leads to Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Leads to Proteasome_Inhibition cluster_proteasome 20S Proteasome Core b1 β1 (C-L) Peptides Degraded Peptides b1->Peptides b2 β2 (T-L) b5 β5 (CT-L) b5->Peptides Inhibitor This compound Inhibitor->b2 Specific Inhibition Protein Protein Substrate Protein->b1 Protein->b2 Protein->b5 Assay_Workflow cluster_prep Preparation cluster_setup Assay Setup (96-well plate) cluster_run Reaction & Measurement cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) C Add Buffer, Proteasome, and Inhibitor to Wells A->C B Prepare Serial Dilutions of Inhibitor B->C D Pre-incubate at 37°C (15 min) C->D E Initiate with Substrate (Ac-RLR-AMC) D->E F Measure Fluorescence (Kinetic Read at 37°C) E->F G Calculate Reaction Rates (RFU/min) F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 Value H->I

References

The Biological Activity of HMB-Val-Ser-Leu-VE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activity of the synthetic tripeptide HMB-Val-Ser-Leu-VE. The content herein is compiled from publicly available scientific literature and is intended to serve as a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Core Biological Activity: Selective Proteasome Inhibition

This compound is a cell-permeable, irreversible tripeptide vinyl ester that functions as a potent and highly selective inhibitor of the 20S proteasome's trypsin-like activity. The 20S proteasome is a critical component of the ubiquitin-proteasome system, responsible for the degradation of intracellular proteins. It possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or post-acidic-like). This compound demonstrates remarkable selectivity for the trypsin-like activity, with significantly lower or no activity against the other two catalytic sites.

Quantitative Data on Biological Activity

The inhibitory potency of this compound has been quantified in several studies. The following tables summarize the key quantitative data available.

Parameter Value Target Reference
IC₅₀0.033 µM (33 nM)20S Proteasome Trypsin-Like Activity[Marastoni et al., 2005]
IC₅₀>10 µM20S Proteasome Chymotrypsin-Like Activity[Marastoni et al., 2005]
IC₅₀>10 µM20S Proteasome Post-Acidic-Like Activity[Marastoni et al., 2005]

Table 1: Inhibitory activity of this compound against the catalytic subunits of the 20S proteasome.

Parameter Value Organism/Cell Line Reference
GI₅₀31.6 µMTrypanosoma brucei[Steverding et al., 2011]
CytotoxicityNontoxicColon-carcinoma cell lines (COO115, HCT116)[Marastoni et al., 2005]

Table 2: In vitro activity of this compound in biological systems.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature. Below is a representative methodology for assessing the trypsin-like activity of the 20S proteasome, based on common laboratory practices.

Objective: To determine the inhibitory effect of this compound on the trypsin-like activity of the purified 20S proteasome.

Materials:

  • Purified 20S proteasome

  • This compound

  • Fluorogenic substrate for trypsin-like activity (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer to achieve a range of final concentrations for the assay.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the purified 20S proteasome, and the different concentrations of this compound. Include a positive control (proteasome with no inhibitor) and a negative control (assay buffer and substrate only).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorometer and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the direct signaling pathways modulated by this compound. Its primary mechanism of action is the direct inhibition of the 20S proteasome's trypsin-like activity. The downstream cellular consequences of this specific inhibition are areas for further research. It is important to distinguish this specific tripeptide from the leucine metabolite beta-hydroxy-beta-methylbutyrate (HMB), which is known to influence pathways such as mTOR, and for which signaling information is available but not applicable to this compound.

Experimental Workflow and Logical Relationships

Proteasome_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Plate Setup 96-well Plate Compound->Plate Proteasome Purified 20S Proteasome Proteasome->Plate Substrate Fluorogenic Substrate Add_Substrate Initiate Reaction Substrate->Add_Substrate Buffer Assay Buffer Buffer->Plate Incubate Pre-incubation with Inhibitor Plate->Incubate Incubate->Add_Substrate Measure Kinetic Measurement (Fluorometer) Add_Substrate->Measure Calculate Calculate Reaction Rates Measure->Calculate Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining the IC50 of this compound against the 20S proteasome.

Proteasome_Selectivity Proteasome 20S Proteasome Chymotrypsin-like Trypsin-like Post-acidic-like Inhibitor This compound Inhibitor->Proteasome:t Inhibition (IC50 = 33 nM) Inhibitor->Proteasome:c No Significant Inhibition (>10 µM) Inhibitor->Proteasome:a No Significant Inhibition (>10 µM)

Caption: Selective inhibition of the 20S proteasome's trypsin-like activity by this compound.

Other Reported Biological Activities

  • Trypanocidal Activity: this compound has demonstrated activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness), with a GI₅₀ of 31.6 µM.

  • Effects on Cancer Cells: In studies with colon-carcinoma cell lines (COO115 and HCT116), this compound was found to be nontoxic and did not affect cell proliferation.

  • Immunomodulatory Potential: The selective inhibition of the trypsin-like activity by this class of compounds has been suggested to modulate the generation and presentation of immunogenic peptides by MHC class I molecules.

Conclusion

This compound is a valuable research tool for studying the specific roles of the proteasome's trypsin-like activity in various cellular processes. Its high potency and selectivity make it a lead compound for further investigation in the development of therapeutics targeting the proteasome, particularly in areas where selective inhibition is desirable. Further research is warranted to elucidate the downstream signaling consequences of its specific inhibitory action and to explore its full therapeutic potential.

An In-depth Technical Guide to the Vinyl Ester Inhibitor HMB-Val-Ser-Leu-VE

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced mechanisms of novel therapeutic agents is paramount. This guide provides a comprehensive technical overview of HMB-Val-Ser-Leu-VE, a potent and selective vinyl ester tripeptide inhibitor. We will delve into its core mechanism of action, present its inhibitory data in a structured format, and outline the experimental protocols used to characterize this compound.

Core Mechanism of Action

This compound is a cell-permeable, irreversible inhibitor that specifically targets the trypsin-like activity of the 20S proteasome.[1][2] The 20S proteasome is a critical component of the ubiquitin-proteasome pathway, responsible for the degradation of intracellular proteins. This proteolytic complex has multiple catalytic activities, including chymotrypsin-like, trypsin-like, and post-acidic-like activities. This compound exhibits high selectivity for the trypsin-like sites.[3]

The inhibitory activity of this compound stems from its vinyl ester functional group, which acts as a Michael acceptor for the active site threonine residue of the proteasome's β2 subunit, the locus of trypsin-like activity. This covalent modification leads to the irreversible inactivation of the enzyme.

Quantitative Inhibitory Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory potency and selectivity.

Target Parameter Value Reference
20S Proteasome (Trypsin-like activity)IC500.033 µM (33 nM)[1][2][3][4][5]
20S Proteasome (Chymotrypsin-like activity)IC50>10 µM[3]
20S Proteasome (Post-acidic-like activity)IC50>10 µM[3]
Trypanosoma bruceiGI5031.6 µM[3]

Table 1: Inhibitory Activity of this compound

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

20S Proteasome Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the different catalytic activities of the 20S proteasome.

Materials:

  • Purified 20S proteasome

  • Fluorogenic peptide substrates:

    • Boc-LRR-AMC (for trypsin-like activity)

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Z-LLE-AMC (for post-acidic-like activity)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the purified 20S proteasome to the assay buffer.

  • Add the diluted this compound to the wells containing the proteasome and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the specific fluorogenic peptide substrate to each well.

  • Monitor the fluorescence intensity over time using a fluorometric plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence curve.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human colon-carcinoma cell lines (e.g., C00115, HCT116)[1][2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • At the end of the treatment period, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to evaluate cytotoxicity.

Visualizing the Core Concepts

To further elucidate the mechanisms and experimental workflows, the following diagrams are provided.

Inhibition_Mechanism cluster_proteasome 20S Proteasome b2 β2 Subunit (Trypsin-like Activity) b5 β5 Subunit (Chymotrypsin-like Activity) b1 β1 Subunit (Post-acidic-like Activity) inhibitor This compound inhibitor->b2 Irreversible Covalent Inhibition inhibitor->b5 No Significant Inhibition inhibitor->b1 No Significant Inhibition

Caption: Selective inhibition of the 20S proteasome's trypsin-like activity.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay proteasome Purified 20S Proteasome inhibitor This compound (Serial Dilutions) readout Fluorescence Measurement proteasome->readout substrate Fluorogenic Substrate inhibitor->readout substrate->readout ic50 IC50 Determination readout->ic50 cells Cancer Cell Lines treatment Treatment with This compound cells->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cellular_readout Absorbance Measurement viability->cellular_readout cytotoxicity Cytotoxicity Assessment cellular_readout->cytotoxicity

Caption: Workflow for biochemical and cell-based characterization.

References

The Role of HMB-Val-Ser-Leu-VE in Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the molecular interactions of HMB-Val-Ser-Leu-VE, a synthetic peptide derivative, within cellular signaling cascades. A critical point of clarification is the distinction between this compound and β-hydroxy-β-methylbutyrate (HMB), a metabolite of the amino acid leucine. While HMB is known to directly influence the PI3K/Akt/mTOR pathway, current research does not support a direct role for this compound in this specific signaling cascade. Instead, the primary mechanism of action for this compound is the potent and selective inhibition of the 20S proteasome's trypsin-like activity. This guide will elucidate the established function of this compound as a proteasome inhibitor, present its quantitative inhibitory data, detail relevant experimental protocols, and explore the potential indirect downstream effects of proteasome inhibition on the PI3K/Akt/mTOR pathway.

This compound: A Selective Proteasome Inhibitor

This compound is a cell-permeable tripeptide vinyl ester that has been identified as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome.[1] The 20S proteasome is a critical component of the ubiquitin-proteasome system, which is responsible for the degradation of most intracellular proteins, thereby regulating a multitude of cellular processes including cell cycle progression, apoptosis, and signal transduction.

The specificity of this compound for the trypsin-like activity, one of the three major proteolytic activities of the proteasome (the others being chymotrypsin-like and caspase-like), makes it a valuable tool for studying the specific roles of this proteasomal subunit in various biological contexts.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the quantitative data regarding the inhibitory potency of this compound against the different proteolytic activities of the 20S proteasome.

Target ActivityIC50 ValueReference
Trypsin-like0.033 µM (33 nM)[1]
Chymotrypsin-like>10 µM[1]
Post-acidic-like>10 µM[1]

Experimental Protocols: Measurement of Proteasome Activity

To assess the inhibitory effect of this compound on proteasome activity, a common method is the in-vitro proteasome activity assay using fluorogenic substrates.

In-Vitro Proteasome Activity Assay

Objective: To quantify the trypsin-like, chymotrypsin-like, and caspase-like activities of purified 20S proteasome in the presence and absence of this compound.

Materials:

  • Purified 20S proteasome

  • This compound

  • Assay Buffer (e.g., 25 mM HEPES-KOH, pH 7.6, 125 mM KAc, 2.5 mM MgCl2, 1 mM DTT, 0.1 g/L BSA, 1 mM ATP)

  • Fluorogenic substrates:

    • For trypsin-like activity: Boc-LRR-AMC

    • For chymotrypsin-like activity: Suc-LLVY-AMC

    • For caspase-like activity: Z-LLE-AMC

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a serial dilution of this compound in assay buffer to achieve a range of desired concentrations.

  • In the wells of the 96-well plate, add the purified 20S proteasome to the assay buffer.

  • Add the different concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.

  • Initiate the reaction by adding the specific fluorogenic substrate to each well.

  • Immediately place the plate in a pre-warmed fluorometer.

  • Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes) for a defined period (e.g., 60 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for AMC-based substrates.

  • Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time plot.

  • Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The Indirect Link: Proteasome Inhibition and the PI3K/Akt/mTOR Pathway

While this compound does not directly target components of the PI3K/Akt/mTOR pathway, its inhibitory action on the proteasome can indirectly influence this critical signaling cascade. The ubiquitin-proteasome system and the PI3K/Akt/mTOR pathway are interconnected and engage in crosstalk to maintain cellular homeostasis.

Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can induce cellular stress, including endoplasmic reticulum (ER) stress. This stress can, in turn, modulate the activity of the PI3K/Akt/mTOR pathway. For instance, some studies have shown that proteasome inhibitors can lead to an inactivation of Akt and mTOR.[2] Furthermore, the PI3K/Akt pathway can influence the expression of proteins that are involved in the cellular response to proteasome inhibition.[3] The interplay is complex and can be cell-type and context-dependent.

The diagram below illustrates the established mechanism of this compound and its potential indirect influence on the PI3K/Akt/mTOR pathway.

HMB_Val_Ser_Leu_VE_Signaling cluster_direct Direct Inhibition cluster_indirect Indirect Effects HMB_peptide This compound Proteasome 20S Proteasome (Trypsin-like activity) HMB_peptide->Proteasome Inhibits Accumulation Accumulation of Ubiquitinated Proteins Proteasome->Accumulation Leads to ER_Stress ER Stress Accumulation->ER_Stress Induces PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway ER_Stress->PI3K_Akt_mTOR Modulates Experimental_Workflow start Cell Culture Treatment (e.g., cancer cell line) treatment Treat with this compound (various concentrations and time points) start->treatment proteasome_assay Proteasome Activity Assay (Confirm target engagement) treatment->proteasome_assay western_blot Western Blot Analysis (p-Akt, p-mTOR, p-p70S6K, etc.) treatment->western_blot cell_viability Cell Viability/Apoptosis Assay (e.g., MTT, Annexin V) treatment->cell_viability data_analysis Data Analysis and Interpretation proteasome_assay->data_analysis western_blot->data_analysis cell_viability->data_analysis conclusion Conclusion on Indirect Effects data_analysis->conclusion

References

chemical structure and properties of HMB-Val-Ser-Leu-VE

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the chemical structure, properties, biological activity, and experimental methodologies related to HMB-Val-Ser-Leu-VE, a peptidyl vinyl ester derivative. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

This compound is a synthetic tripeptide-based compound.[1] Its structure consists of a 3-hydroxy-2-methylbenzoyl (HMB) group, followed by the amino acid sequence Valine-Serine-Leucine, and is terminated with a C-terminal vinyl ester (VE).[1] This vinyl ester group is crucial for its mechanism of action.

The formal chemical name for the compound is N-(3-hydroxy-2-methylbenzoyl)-L-valyl-N-[(1S,2E)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-L-serinamide.[1][2]

Table 1: Chemical Identifiers

Identifier Value Reference
CAS Number 862891-04-1 [1][2][3]
Molecular Formula C₂₆H₃₉N₃O₇ [2][3][4]
Molecular Weight 505.6 g/mol [2][3][4]
Canonical SMILES CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C [4]
InChI Key YQKMRGLFGXKLJC-VOSPOJDESA-N [2]

| InChI String | InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1 |[2] |

G cluster_HMB HMB Group cluster_Peptide Peptide Backbone cluster_VE Vinyl Ester Group HMB_node N-(3-hydroxy-2-methylbenzoyl) Val_node -L-valyl- HMB_node->Val_node -CO-NH- Ser_node -L-serinamide- Val_node->Ser_node -CO-NH- Leu_node -N-...-(2-methylpropyl)- Ser_node->Leu_node -CO-NH- VE_node -4-ethoxy-4-oxo-2-butenyl Leu_node->VE_node -NH-CH-

Figure 1: Simplified block diagram of this compound's structure.

Physicochemical Properties

This compound is a solid powder at room temperature. Its solubility has been determined in various solvents, which is critical for its use in experimental settings.

Table 2: Physicochemical Data

Property Value Reference
Purity ≥98% [2][5]
XLogP3 2.9 [4]
Hydrogen Bond Donor Count 5 [4]
Hydrogen Bond Acceptor Count 7 [4]
Rotatable Bond Count 14 [4]
Topological Polar Surface Area 154 Ų [4]
Solubility DMF: 20 mg/mlDMSO: 30 mg/mlEthanol: 20 mg/mlEthanol:PBS (pH 7.2) (1:10): 0.5 mg/ml [2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years [3]

| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month |[3] |

Biological Activity and Mechanism of Action

This compound is recognized as a cell-permeable, irreversible, and highly selective inhibitor of the 20S proteasome's trypsin-like activity.[1][2] The 20S proteasome is a critical component of the ubiquitin-proteasome pathway, which is responsible for the selective degradation of intracellular proteins, thereby regulating key cellular processes such as cell cycle progression and apoptosis.[1]

The compound shows marked selectivity, potently inhibiting the trypsin-like activity while having minimal effect on the chymotrypsin-like or post-acidic-like activities of the proteasome.[2]

Table 3: Inhibitory Activity

Target IC₅₀ GI₅₀ Reference
20S Proteasome (Trypsin-like activity) 33 nM (0.033 µM) - [1][2]
20S Proteasome (Chymotrypsin-like activity) >10 µM - [2]
20S Proteasome (Post-acidic-like activity) >10 µM - [2]

| Trypanosoma brucei | - | 31.6 µM |[2] |

The HMB (β-hydroxy-β-methylbutyrate) component is a metabolite of the amino acid leucine and is known to influence protein metabolism.[6][7] Its mechanisms include enhancing protein synthesis, often through the mTOR pathway, and inhibiting protein degradation via the ubiquitin-proteasome pathway.[6][7][8] This dual-action potential of the HMB moiety complements the direct proteasome inhibition by the vinyl ester group.

G Protein Cellular Protein PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Ubiquitination (E1, E2, E3 enzymes) Ubiquitin Ubiquitin (Ub) Proteasome 20S Proteasome (Trypsin-like Activity) PolyUb_Protein->Proteasome Recognition & Binding Peptides Degraded Peptides Proteasome->Peptides Degradation Inhibitor This compound Inhibitor->Proteasome Irreversible Inhibition

Figure 2: Inhibition of the Ubiquitin-Proteasome Pathway by this compound.

G HMB HMB Moiety mTOR mTOR Pathway HMB->mTOR Stimulates Ub_Pathway Ubiquitin-Proteasome Pathway HMB->Ub_Pathway Inhibits Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Enhances Protein_Degradation Protein Degradation Ub_Pathway->Protein_Degradation Mediates

Figure 3: Proposed signaling actions of the HMB component.

Experimental Findings and Applications

Research has shown that this compound exhibits specific biological effects in various cell types without general toxicity.

Table 4: Summary of Experimental Observations

System/Cell Line Observation Implication Reference
Colon-carcinoma cell lines (COO115, HCT116) Non-toxic and did not affect cell proliferation. The compound has a favorable toxicity profile in these cancer cell lines. [1]
HLA-A2 positive lymphoblastoid cells Caused a dose-dependent increase of CLG-specific killing. Suggests the compound may enhance the generation and presentation of immunogenic peptides by MHC class I molecules. [1]

| Trypanosoma brucei | Active against the parasite. | Potential as a therapeutic agent for trypanosomiasis. |[2] |

These findings highlight the compound's potential in immunology and parasitology research, stemming from its specific modulation of the proteasome.

Experimental Protocols

While the specific synthesis protocol for this compound is detailed in the primary literature by Marastoni et al. (2005), a general experimental workflow for assessing its activity is outlined below. Additionally, a cited method for HMB determination in plasma provides a practical example of relevant analytical techniques.

This protocol describes a gas chromatography-mass spectrometry method for quantifying HMB levels in plasma samples.[8]

  • Sample Preparation: Add 25 μL of an internal standard solution (6 mM tropic acid in methanol) to 975 μL of plasma.

  • Extraction: Perform a liquid-liquid extraction twice using 2 mL of ethyl acetate for each extraction.

  • Evaporation: Transfer the organic phase to a new tube and evaporate it to dryness under a nitrogen stream at 50°C.

  • Derivatization: Reconstitute the residue in 50 μL of pyridine and 50 μL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Incubate the mixture for 30 minutes at 60°C to allow for complete derivatization.

  • Analysis: Inject the final derivatized sample into the GC-MS system for analysis.

The following diagram illustrates a typical workflow for evaluating the efficacy of a proteasome inhibitor like this compound in vitro.

G A 1. Cell Culture (e.g., HCT116) B 2. Treatment - Vehicle Control - this compound (Dose-response) A->B C 3. Cell Lysis Prepare lysates for analysis B->C D 4. Proteasome Activity Assay Use fluorogenic substrates for trypsin-like activity C->D E 5. Data Acquisition Measure fluorescence over time D->E F 6. Analysis Calculate IC50 values E->F

Figure 4: General experimental workflow for inhibitor testing.

References

An In-depth Technical Guide to the Discovery and Synthesis of HMB-Val-Ser-Leu-VE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMB-Val-Ser-Leu-VE is a potent and selective cell-permeable tripeptide vinyl ester inhibitor of the trypsin-like activity of the 20S proteasome. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological evaluation, drawing from key research in the field. The information presented herein is intended to support further research and development efforts targeting the ubiquitin-proteasome system.

Core Compound Data

PropertyValueReference
Formal Name N-(3-hydroxy-2-methylbenzoyl)-L-valyl-N-[(1S,2E)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-L-serinamide[Marastoni et al., 2005]
Molecular Formula C₂₆H₃₉N₃O₇[Marastoni et al., 2005]
Molecular Weight 505.6 g/mol [Marastoni et al., 2005]
CAS Number 862891-04-1N/A

Discovery and Rationale

The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of most intracellular proteins, playing a key role in cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of this pathway, possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (post-glutamyl peptide hydrolyzing). Inhibition of these activities has emerged as a promising strategy for the treatment of various diseases, including cancer and parasitic infections.

This compound was developed as part of a research effort to create selective inhibitors of the trypsin-like activity of the proteasome. The design strategy involved the synthesis of peptidyl vinyl esters, a class of compounds known to act as irreversible inhibitors of serine and threonine proteases. The specific amino acid sequence and the N-terminal protecting group (HMB, 3-hydroxy-2-methylbenzoyl) were optimized to achieve high potency and selectivity for the β2 subunit of the 20S proteasome, which is responsible for its trypsin-like activity.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving solid-phase or solution-phase peptide synthesis followed by the introduction of the vinyl ester functionality. The following is a generalized experimental protocol based on the methodologies described in the literature.

Experimental Protocol: Synthesis

Materials:

  • Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH)

  • Rink Amide resin

  • 3-Hydroxy-2-methylbenzoic acid (HMB)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Deprotection reagents (e.g., piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • (E)-4-Ethoxy-4-oxobut-2-en-1-amine

  • Solvents (DMF, DCM, etc.)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF. Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Sequentially couple Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Val-OH to the resin using a suitable coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA. Monitor the completion of each coupling step using a qualitative test (e.g., Kaiser test).

  • N-terminal Capping: After the final amino acid coupling and subsequent Fmoc deprotection, couple 3-hydroxy-2-methylbenzoic acid (HMB) to the N-terminus of the peptide chain.

  • Cleavage from Resin: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain the crude peptide acid.

  • Vinyl Ester Formation: Couple the C-terminus of the purified peptide with (E)-4-ethoxy-4-oxobut-2-en-1-amine using a standard peptide coupling method to form the final vinyl ester derivative.

  • Purification: Purify the final compound using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product using analytical HPLC, mass spectrometry, and NMR.

Biological Activity

Inhibition of 20S Proteasome Activity

This compound is a highly potent and selective inhibitor of the trypsin-like activity of the 20S proteasome.

Quantitative Data: Proteasome Inhibition

Proteolytic ActivityIC₅₀ (µM)Reference
Trypsin-like (β2)0.033[Marastoni et al., 2005]
Chymotrypsin-like (β5)> 10[Marastoni et al., 2005]
Caspase-like (β1)> 10[Marastoni et al., 2005]
Experimental Protocol: Proteasome Activity Assay

This protocol is a generalized procedure for determining the IC₅₀ values for the inhibition of the different proteasomal activities.

Materials:

  • Purified 20S proteasome

  • Fluorogenic peptide substrates:

    • Boc-LRR-AMC (for trypsin-like activity)

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents: Dilute the purified 20S proteasome and the fluorogenic substrates in the assay buffer to their working concentrations. Prepare a serial dilution of this compound in DMSO and then further dilute in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the 20S proteasome, and different concentrations of the inhibitor. Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the specific fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time using a fluorometric plate reader.

  • Data Analysis: Calculate the initial reaction rates (slopes of the fluorescence versus time curves). Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Trypanocidal Activity

This compound has been shown to be active against the bloodstream form of Trypanosoma brucei, the causative agent of African trypanosomiasis.

Quantitative Data: Trypanocidal Activity

OrganismGI₅₀ (µM)Reference
Trypanosoma brucei31.6[Steverding et al., 2011]
Experimental Protocol: Trypanocidal Activity Assay

This protocol outlines a general method for assessing the growth inhibition of T. brucei.

Materials:

  • Trypanosoma brucei bloodstream form culture

  • Complete HMI-9 medium

  • This compound (dissolved in DMSO)

  • Resazurin-based cell viability reagent (e.g., AlamarBlue)

  • 96-well microplates

  • Incubator (37°C, 5% CO₂)

  • Fluorometric or colorimetric plate reader

Procedure:

  • Cell Culture: Maintain T. brucei bloodstream forms in logarithmic growth phase in complete HMI-9 medium.

  • Assay Setup: Seed the parasites at a specific density (e.g., 2 x 10⁴ cells/mL) in a 96-well plate. Add serial dilutions of this compound to the wells. Include control wells with no drug (vehicle control) and wells with no cells (background).

  • Incubation: Incubate the plate for a defined period (e.g., 48 hours) at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Add the resazurin-based reagent to each well and incubate for an additional period (e.g., 4-24 hours) to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis: Subtract the background reading from all wells. Calculate the percentage of growth inhibition for each drug concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration that inhibits growth by 50%).

Visualizations

Signaling Pathway: Ubiquitin-Proteasome System

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating) Ub->E1 ATP->AMP+PPi E2 E2 (Conjugating) E1->E2 Ub E3 E3 (Ligase) E2->E3 Ub_Substrate Ubiquitinated Protein E3->Ub_Substrate Poly-Ub Chain Substrate Target Protein Substrate->E3 Proteasome 26S Proteasome Ub_Substrate->Proteasome Peptides Peptides Proteasome->Peptides ATP-dependent HMB_Inhibitor This compound HMB_Inhibitor->Proteasome Inhibits Trypsin-like Activity (β2)

Caption: The Ubiquitin-Proteasome Pathway and the site of action for this compound.

Experimental Workflow: Synthesis and Evaluation

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start: Amino Acids, Resin, Reagents SPPS Solid-Phase Peptide Synthesis Start->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Vinyl_Ester Vinyl Ester Formation Cleavage->Vinyl_Ester Purification HPLC Purification Vinyl_Ester->Purification Characterization LC-MS, NMR Characterization Purification->Characterization Final_Compound This compound Characterization->Final_Compound Proteasome_Assay Proteasome Inhibition Assay Final_Compound->Proteasome_Assay Trypanocidal_Assay Trypanocidal Activity Assay Final_Compound->Trypanocidal_Assay IC50 Determine IC₅₀ (Trypsin-like) Proteasome_Assay->IC50 GI50 Determine GI₅₀ (T. brucei) Trypanocidal_Assay->GI50

Caption: A generalized workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound stands as a significant tool compound for the study of the ubiquitin-proteasome system. Its high potency and selectivity for the trypsin-like activity of the 20S proteasome make it a valuable probe for elucidating the specific roles of this enzymatic subunit in various cellular processes. Furthermore, its demonstrated trypanocidal activity highlights the potential of targeting the proteasome for the development of novel anti-parasitic agents. This guide provides the foundational knowledge and experimental framework to facilitate further investigation and application of this important molecule.

Methodological & Application

Application Notes and Protocols for HMB-Val-Ser-Leu-VE in Proteasome Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMB-Val-Ser-Leu-VE is a cell-permeable, irreversible tripeptide vinyl ester that serves as a potent and highly selective inhibitor of the trypsin-like activity of the 20S proteasome.[1][2] The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[3][4][5][6] The 26S proteasome, the central enzyme of this pathway, possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as post-glutamyl peptide hydrolytic-like).[7][8] Selective inhibition of these activities is a key strategy in the development of therapeutics for various diseases, including cancer and inflammatory disorders.[9][10][11] this compound, with its specificity for the trypsin-like activity, provides a valuable tool for investigating the specific roles of this proteasomal subunit.

These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based proteasome inhibition assays to determine its inhibitory potency and selectivity.

Data Presentation

The inhibitory activity of this compound against the three catalytic activities of the 20S proteasome is summarized in the table below. This data highlights the compound's high selectivity for the trypsin-like activity.

Proteasome ActivityInhibitorIC50 ValueReference
Trypsin-likeThis compound33 nM[1][2]
Chymotrypsin-likeThis compound> 10 µM[2]
Caspase-like (Post-acidic-like)This compound> 10 µM[2]

Signaling Pathway

The ubiquitin-proteasome pathway is a complex, multi-step process responsible for the degradation of most intracellular proteins. The following diagram illustrates the key stages of this pathway, from protein ubiquitination to degradation by the proteasome.

UbiquitinProteasomePathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ubiquitin Ligase E2->E3 PolyUb_Substrate Polyubiquitinated Target Protein E3->PolyUb_Substrate Polyubiquitination Substrate Target Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome ATP ATP ATP->E1 Peptides Peptides Proteasome->Peptides Degradation DUBs Deubiquitinating Enzymes (DUBs) Proteasome->DUBs Recycled_Ub Recycled Ub DUBs->Recycled_Ub

Caption: The Ubiquitin-Proteasome Pathway.

Experimental Protocols

Biochemical Assay for Trypsin-Like Proteasome Activity

This protocol outlines the determination of the in vitro inhibitory activity of this compound on the trypsin-like activity of purified 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • This compound

  • Fluorogenic substrate for trypsin-like activity (e.g., Boc-LRR-AMC)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.03% SDS

  • Dimethyl sulfoxide (DMSO)

  • Black 96-well microplates

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare this compound dilutions: Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Prepare serial dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

  • Prepare proteasome solution: Dilute the purified 20S proteasome in Assay Buffer to a final concentration of 0.5 nM.

  • Assay setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the this compound dilutions to the sample wells.

    • Add 10 µL of Assay Buffer with the corresponding DMSO concentration to the control wells.

    • Add 20 µL of the diluted proteasome solution to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.

  • Initiate reaction: Add 20 µL of the trypsin-like substrate (e.g., 100 µM final concentration) to all wells to start the reaction.

  • Kinetic measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader and measure the fluorescence intensity every 2 minutes for 30-60 minutes.

  • Data analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Trypsin-Like Proteasome Activity

This protocol describes a method to assess the inhibitory effect of this compound on the trypsin-like proteasome activity in living cells using a commercially available luminescent assay kit (e.g., Proteasome-Glo™ Trypsin-Like Cell-Based Assay).

Materials:

  • Cell line of interest (e.g., a human cancer cell line)

  • Complete cell culture medium

  • This compound

  • Proteasome-Glo™ Trypsin-Like Cell-Based Assay Kit (or equivalent)

  • White, opaque 96-well microplates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell seeding: Seed cells in a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with medium and the corresponding DMSO concentration as a control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment time (e.g., 1-4 hours).

  • Assay reagent preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.

  • Luminescence measurement:

    • Equilibrate the plate and the prepared reagent to room temperature.

    • Add 100 µL of the Proteasome-Glo™ reagent to each well.

    • Mix the contents of the wells on a plate shaker for 2 minutes at a low speed.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data analysis:

    • Subtract the background luminescence (wells with no cells) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO-treated control cells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing proteasome inhibitors like this compound.

ExperimentalWorkflow cluster_primary_screen Primary Screening cluster_dose_response Dose-Response and IC50 Determination cluster_cell_based Cell-Based Assays cluster_downstream Downstream Functional Assays A Compound Library (including this compound) B Biochemical Proteasome Activity Assay (e.g., Trypsin-like) A->B C Identify 'Hits' (Compounds with >50% inhibition at a single concentration) B->C D Serial Dilution of 'Hits' C->D E Biochemical IC50 Assay (Trypsin-like, Chymotrypsin-like, Caspase-like) D->E F Determine IC50 Values and Selectivity E->F G Treat Cells with Selected Inhibitors F->G J Western Blot for Proteasome Substrates F->J K Apoptosis Assays F->K L Cell Cycle Analysis F->L H Cell-Based Proteasome Activity Assay G->H I Cell Viability/Toxicity Assay G->I

Caption: Experimental workflow for proteasome inhibitor characterization.

References

Application Notes and Protocols: HMB-Val-Ser-Leu-VE Treatment in Multiple Myeloma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The following document provides detailed application notes and experimental protocols for the evaluation of a novel therapeutic agent, designated as HMB-Val-Ser-Leu-VE, in the context of multiple myeloma (MM) cell lines. This agent is hypothesized to be an antibody-drug conjugate (ADC) or a similar targeted delivery vehicle. For the purposes of this document, "HMB-Val-Ser-Leu" is considered a novel peptide linker designed for cleavage within the target cell, and "VE" represents a cytotoxic payload, likely a derivative of auristatin E (vedotin/MMAE), a potent microtubule-disrupting agent. These protocols are designed to facilitate the investigation of its cytotoxic and apoptotic effects, as well as its impact on key cellular signaling pathways in multiple myeloma.

Data Presentation

Quantitative data from experimental evaluations should be summarized for clear interpretation and comparison. The following tables provide a recommended structure for presenting such data.

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

Cell LineDescriptionIC50 (nM) after 72h
RPMI-8226Human MM; IL-6 independentData
U-266Human MM; IL-6 secretingData
NCI-H929Human MM; t(4;14)Data
MM.1SHuman MM; Dexamethasone-sensitiveData
KMS-12-BMHuman MM; t(11;14)Data

Table 2: Induction of Apoptosis by this compound

Cell LineTreatment Concentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
RPMI-8226Control (Vehicle)DataData
IC50 ConcentrationDataData
U-266Control (Vehicle)DataData
IC50 ConcentrationDataData

Table 3: Cell Cycle Analysis Following Treatment with this compound

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
RPMI-8226Control (Vehicle)DataDataData
IC50 Concentration (24h)DataDataData
U-266Control (Vehicle)DataDataData
IC50 Concentration (24h)DataDataData

Table 4: Modulation of Key Signaling Proteins by this compound

Cell LineProtein TargetTreatmentFold Change vs. Control (Normalized to Loading Control)
RPMI-8226Cleaved PARPIC50 (24h)Data
Cleaved Caspase-3IC50 (24h)Data
p-Akt (Ser473)IC50 (6h)Data
Bcl-2IC50 (24h)Data

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Lines: RPMI-8226, U-266, NCI-H929, MM.1S, and other relevant MM cell lines.

  • Culture Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. For specific cell lines like U-266, IL-6 may be required.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Maintain cell density between 0.2 x 10^6 and 2 x 10^6 cells/mL. Subculture every 2-3 days by centrifuging and resuspending in fresh medium.

2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Procedure:

    • Seed MM cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to acclimate.

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a control.

    • Incubate for 72 hours at 37°C and 5% CO2.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To quantify the extent of apoptosis induced by the treatment.

  • Procedure:

    • Seed 1 x 10^6 cells in a 6-well plate and treat with this compound at the predetermined IC50 concentration for 24 or 48 hours.

    • Harvest cells by centrifugation and wash twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each sample.

    • Analyze the samples by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

4. Cell Cycle Analysis

  • Objective: To determine the effect of the treatment on cell cycle progression.

  • Procedure:

    • Treat 1 x 10^6 cells with this compound at the IC50 concentration for 24 hours.

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

5. Western Blotting

  • Objective: To analyze the expression levels of key proteins involved in apoptosis and other signaling pathways.

  • Procedure:

    • Treat cells with this compound at the IC50 concentration for various time points (e.g., 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Akt, p-Akt, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin).

Visualizations: Signaling Pathways and Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apoptosis Apoptosis Pathway ADC This compound (ADC) Receptor Target Receptor (e.g., BCMA, CD38) ADC->Receptor Binding Internalization Internalization & Endosome Formation Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsins) Lysosome->Cleavage Payload Released Payload (VE / MMAE) Cleavage->Payload Microtubules Microtubule Disruption Payload->Microtubules G2M G2/M Arrest Microtubules->G2M Caspase Caspase-3 Activation G2M->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothetical mechanism of action for this compound in MM cells.

G cluster_setup Experimental Setup cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation cell_culture Culture MM Cell Lines (RPMI-8226, U-266, etc.) viability Cell Viability Assay (MTT) Determine IC50 cell_culture->viability compound_prep Prepare Serial Dilutions of this compound compound_prep->viability apoptosis Apoptosis Assay (Annexin V) Quantify Apoptotic Cells viability->apoptosis Use IC50 cell_cycle Cell Cycle Analysis (PI) Assess Cell Cycle Arrest viability->cell_cycle Use IC50 western_blot Western Blotting Analyze Protein Expression viability->western_blot Use IC50 data_analysis Statistical Analysis Graphing apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis interpretation Mechanism of Action Conclusion data_analysis->interpretation

Caption: General experimental workflow for evaluating this compound.

G treatment Treatment with This compound microtubule_disruption Microtubule Disruption treatment->microtubule_disruption g2m_arrest G2/M Phase Arrest microtubule_disruption->g2m_arrest mitotic_catastrophe Mitotic Catastrophe g2m_arrest->mitotic_catastrophe apoptosis_induction Apoptosis Induction mitotic_catastrophe->apoptosis_induction caspase_activation Caspase Activation apoptosis_induction->caspase_activation cell_death Multiple Myeloma Cell Death caspase_activation->cell_death

Caption: Logical cascade from treatment to cell death in multiple myeloma.

Determining the Effective In Vitro Concentration of HMB-Val-Ser-Leu-VE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMB-Val-Ser-Leu-VE is a cell-permeable, irreversible tripeptide vinyl ester that acts as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome, with a reported IC50 value of 33 nM for its enzymatic inhibition.[1][2] The ubiquitin-proteasome system is a critical pathway for protein degradation, and its dysregulation is implicated in various diseases, including cancer. While the chymotrypsin-like activity of the proteasome is the primary target for many anti-cancer drugs, the roles of the trypsin-like and caspase-like activities are also of significant interest.

The HMB (β-hydroxy-β-methylbutyrate) moiety of this compound is a metabolite of the amino acid leucine and is known to be involved in modulating protein synthesis and degradation through pathways such as the mTOR and ubiquitin-proteasome systems. The peptide sequence Val-Ser-Leu may serve as a substrate for intracellular proteases, potentially influencing its mechanism of action.

Interestingly, initial studies have indicated that this compound is nontoxic to certain colon carcinoma cell lines and does not affect their proliferation.[1] However, it has been shown to modulate the generation and presentation of immunogenic peptides by MHC class I molecules, suggesting a potential role in immunotherapy.[1] This profile suggests that its "effective concentration" in vitro may not always be defined by direct cytotoxicity but by other biological effects. Therefore, a multi-assay approach is recommended to fully characterize its in vitro activity.

These application notes provide a comprehensive set of protocols to determine the effective concentration of this compound in various cancer cell lines by assessing its impact on cell viability, apoptosis, and key signaling pathways.

Data Presentation

Table 1: Summary of In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
IC50 (Trypsin-Like Activity)33 nM20S Proteasome[1][2]
CytotoxicityNontoxicColon Carcinoma (COO115, HCT116)[1]
Effect on Cell ProliferationNo effectColon Carcinoma (COO115, HCT116)[1]
Immunomodulatory EffectEnhanced CTL killingHLA-A2 positive lymphoblastoid cells[1]

Experimental Protocols

Cell Viability Assays (MTT/MTS)

To determine the effect of this compound on cell viability, a colorimetric assay such as MTT or MTS can be employed. These assays measure the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is from 1 nM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Read the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the EC50 value, if applicable.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) for 24 or 48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Western Blot for Signaling Pathway Analysis

To investigate the effect of this compound on the mTOR and ubiquitin-proteasome pathways, Western blotting can be performed to detect changes in the levels and phosphorylation status of key proteins.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-ubiquitin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with desired concentrations of this compound for a specified time. Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Cells in Multi-well Plates incubation1 24h Incubation start->incubation1 treatment Treat with this compound (Dose-response & Time-course) incubation1->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Signaling Pathways) treatment->western ec50 Determine EC50/IC50 viability->ec50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_quant Analyze Protein Expression western->protein_quant signaling_pathway cluster_proteasome Proteasome Inhibition cluster_downstream Potential Downstream Effects hmb_vsl_ve This compound proteasome 20S Proteasome (Trypsin-Like Activity) hmb_vsl_ve->proteasome Inhibits mTOR_pathway mTOR Signaling Pathway hmb_vsl_ve->mTOR_pathway May influence ub_proteins Accumulation of Ubiquitinated Proteins proteasome->ub_proteins Leads to immunomodulation Antigen Presentation proteasome->immunomodulation Modulates apoptosis Apoptosis ub_proteins->apoptosis mTOR_pathway->apoptosis

References

Application Note: Protocol for Assessing HMB-Val-Ser-Leu-VE Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMB-Val-Ser-Leu-VE is a cell-permeable, tripeptide vinyl ester that functions as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome, with an IC50 value of 0.033 µM.[1] The ubiquitin-proteasome system is a critical pathway for protein degradation within cells, and its inhibition can lead to the accumulation of regulatory proteins, cell cycle arrest, and apoptosis.[2][3] This makes proteasome inhibitors a key area of interest in cancer therapeutics. The vinyl ester group within this compound acts as a pharmacophore, interacting with the catalytic threonine residue of the proteasome.[2][4] While initial studies have shown this compound to be non-toxic in certain cancer cell lines, a comprehensive assessment of its cytotoxic potential across various cell types is crucial for its development as a potential therapeutic agent.[3]

This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, focusing on cell viability and apoptosis induction.

Core Concepts: Understanding the Compound

Contrary to the typical structure of an antibody-drug conjugate (ADC) or a peptide-drug conjugate (PDC), this compound is a singular molecular entity. The components of its name do not represent a separate linker and payload in the conventional sense.

  • HMB (N-(3-hydroxy-2-methylbenzoyl)) : This is an N-terminal capping group.

  • Val-Ser-Leu : This is a tripeptide sequence that provides specificity for the proteasome's active site.

  • VE (Vinyl Ester) : This functional group is the reactive moiety that forms a covalent bond with the active site threonine of the proteasome, thereby inhibiting its activity.[2][4] It is an integral part of the inhibitor itself.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear comparison.

Table 1: Cell Viability (IC50 Values) determined by MTT Assay

Cell LineThis compound IC50 (µM)Bortezomib (Positive Control) IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
Cancer Cell Line 1 (e.g., MM.1S) Insert experimental dataInsert experimental dataInsert experimental data
Cancer Cell Line 2 (e.g., HeLa) Insert experimental dataInsert experimental dataInsert experimental data
Normal Cell Line (e.g., HFF-1) Insert experimental dataInsert experimental dataInsert experimental data

Table 2: Apoptosis Induction (Caspase-3/7 Activity)

Treatment (Concentration)Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control)
This compound (IC50) Insert experimental data
This compound (2x IC50) Insert experimental data
Bortezomib (Positive Control, IC50) Insert experimental data
Staurosporine (Positive Control, 1 µM) Insert experimental data
Vehicle Control (e.g., 0.1% DMSO) 1.0

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Bortezomib (positive control proteasome inhibitor)

  • Doxorubicin (positive control cytotoxic agent)

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Also prepare dilutions for positive controls (Bortezomib, Doxorubicin) and a vehicle control (medium with the highest concentration of DMSO used, typically ≤ 0.1%).

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Assessment of Apoptosis using Caspase-3/7 Activity Assay

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. An increase in their activity is a hallmark of apoptosis.

Materials:

  • This compound

  • Bortezomib (positive control)

  • Staurosporine (positive control for apoptosis induction)

  • Selected cell lines

  • Complete cell culture medium

  • White, opaque-walled 96-well plates (for luminescence-based assays)

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a white, opaque-walled 96-well plate at a density of 10,000 cells/well in 80 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare dilutions of this compound at concentrations corresponding to the IC50 and 2x IC50 values determined from the MTT assay.

    • Prepare positive controls (Bortezomib at its IC50, Staurosporine at 1 µM) and a vehicle control.

    • Add 20 µL of the compound dilutions to the respective wells.

    • Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C.

  • Caspase-3/7 Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by gently shaking on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the fold increase in caspase-3/7 activity for each treatment relative to the vehicle control.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by the inhibition of the proteasome by this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells (48-72h) cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treatment->caspase_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Quantify Apoptosis caspase_assay->apoptosis_quant proteasome_inhibition_pathway cluster_compound Inhibitor cluster_proteasome Proteasome cluster_pathways Downstream Effects cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Induction cluster_jnk JNK Pathway HMB_VE This compound proteasome 20S Proteasome HMB_VE->proteasome inhibits IkappaB Accumulation of IκBα proteasome->IkappaB degrades pro_apoptotic Accumulation of Pro-apoptotic Proteins (e.g., Bax, Bak) proteasome->pro_apoptotic degrades NFkB Inhibition of NF-κB Activation IkappaB->NFkB prevents degradation of apoptosis Apoptosis NFkB->apoptosis suppresses caspases Caspase Activation (Caspase-3, -7) pro_apoptotic->caspases caspases->apoptosis JNK JNK Activation JNK->caspases

References

Troubleshooting & Optimization

troubleshooting HMB-Val-Ser-Leu-VE experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HMB-Val-Ser-Leu-VE. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental variability and answer frequently asked questions related to the use of this compound.

FAQs: Understanding this compound

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable, irreversible inhibitor of the 20S proteasome.[1] It specifically targets the trypsin-like activity of the proteasome with a reported IC50 value of 33 nM.[1] The "VE" in its name stands for vinyl ester, which acts as a reactive group, likely forming a covalent bond with the active site of the proteasome. Its primary mechanism of action is the inhibition of proteasomal degradation of cellular proteins, which can lead to the accumulation of proteins that regulate cell cycle progression and apoptosis.[1]

Q2: Is this compound a payload for an antibody-drug conjugate (ADC)?

A2: While this compound contains a peptide sequence (Val-Ser-Leu) and a reactive group (vinyl ester), it is primarily described in the scientific literature as a standalone proteasome inhibitor.[1][2] Peptide linkers are common in ADCs, with sequences like Val-Cit being widely used to connect cytotoxic payloads to antibodies.[3][4][5][6] Experimental variability with peptide-based molecules can occur in both contexts. This guide will address issues related to this compound as a proteasome inhibitor and also cover relevant troubleshooting for peptide linkers in ADCs, given the potential for overlapping challenges.

Q3: What are the key signaling pathways affected by this compound?

A3: By inhibiting the proteasome, this compound can affect multiple downstream signaling pathways. A primary pathway impacted is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] The proteasome is responsible for degrading IκBα, an inhibitor of NF-κB. Inhibition of the proteasome leads to the accumulation of IκBα, which in turn prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes, many of which are involved in cell survival and proliferation. Additionally, proteasome inhibition can induce cellular stress and trigger apoptotic pathways.[7][8]

Q4: What are the recommended storage and handling conditions for this compound?

A4: For lyophilized peptides like this compound, it is recommended to store them at -20°C or colder, protected from light.[9] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture absorption, which can decrease stability.[9] For peptides in solution, it is best to prepare fresh solutions for each experiment. If storage in solution is necessary, use sterile buffers and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][10]

Troubleshooting Experimental Variability

Variability in experiments involving this compound can arise from multiple factors, from compound handling to assay execution. Below are common issues and recommended solutions.

Inconsistent Results in Cell-Based Assays (e.g., Cell Viability, Apoptosis)
Observed Problem Potential Cause Troubleshooting Steps
High well-to-well variability Inconsistent cell seeding, edge effects in the plate, improper mixing of the compound.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Ensure thorough but gentle mixing of the compound in the media before adding to cells.
Lower than expected potency (high IC50) Compound degradation, incorrect concentration calculation, cell line resistance.Prepare fresh stock solutions of this compound. Verify calculations for dilutions. Confirm the proteasome dependency of the cell line used. Consider using a positive control proteasome inhibitor.
Inconsistent results between experiments Variation in cell passage number, differences in incubation times, variability in reagent preparation.Use cells within a consistent and low passage number range. Standardize all incubation times precisely. Prepare fresh reagents for each experiment whenever possible.
Precipitation of the compound in media Poor solubility of the peptide in the final assay concentration.Dissolve the peptide in a small amount of an appropriate solvent (e.g., DMSO) before diluting in aqueous media. Ensure the final solvent concentration is low and consistent across all wells, including controls.
Variability in Proteasome Activity Assays
Observed Problem Potential Cause Troubleshooting Steps
High background fluorescence/absorbance Contamination of reagents, autofluorescence from compounds or cell lysates.Use high-purity reagents and sterile techniques. Run appropriate controls, including wells with lysate only and media only, to determine background levels.
Low signal-to-noise ratio Insufficient proteasome activity in the sample, suboptimal substrate concentration.Ensure sufficient protein concentration in the cell or tissue lysate. Optimize the substrate concentration to be near the Km for the enzyme.
Inconsistent readings between replicates Pipetting errors, temperature fluctuations during the assay.Use calibrated pipettes and proper pipetting techniques. Ensure the plate is incubated at a stable temperature.
Assay not showing inhibition with this compound Inactive compound, incorrect assay conditions for the specific proteasome subunit.Test the activity of the compound with a positive control lysate. Ensure the assay is optimized for trypsin-like activity, which this compound specifically inhibits.
Issues Related to Peptide Stability (Relevant to this compound and ADC Linkers)
Observed Problem Potential Cause Troubleshooting Steps
Loss of activity over time in solution Hydrolysis or oxidation of the peptide.Prepare fresh solutions before each experiment. Avoid storing peptides in solution for extended periods. For peptides containing sensitive residues, consider using buffers purged with inert gas.[10]
Variability between different lots of the synthetic peptide Differences in purity or counter-ion content (e.g., TFA).Purchase peptides from a reputable source with documented quality control. If high sensitivity is required, consider performing a qualification of new lots against a reference standard. Be aware that TFA from peptide synthesis can affect cell viability in some assays.[10]
Inconsistent cleavage of peptide linkers in ADCs (in vitro/in vivo) Differences in enzyme expression between cell lines or species-specific enzyme activity (e.g., mouse vs. human plasma).Characterize the expression of relevant proteases (e.g., cathepsins) in your cell lines. Be aware that some peptide linkers, like Val-Cit, are unstable in mouse plasma due to carboxylesterase activity, which can lead to premature payload release and variability in preclinical models.[4][6][11]

Quantitative Data Summary

Table 1: Inhibitory Activity of Proteasome Inhibitors

Compound Target IC50 (nM) Cell Line/System
This compoundTrypsin-like activity of 20S Proteasome33Purified 20S Proteasome
BortezomibChymotrypsin-like activityVaries (e.g., ~7 nM)Multiple Myeloma Cell Lines
CarfilzomibChymotrypsin-like activityVaries (e.g., ~5 nM)Multiple Myeloma Cell Lines

Note: IC50 values can vary significantly based on experimental conditions.[12][13][14]

Table 2: Stability of Common Peptide Linkers for ADCs

Linker Cleavage Enzyme Stability in Human Plasma Stability in Mouse Plasma Key Considerations
Val-Cit Cathepsin BGenerally StableUnstable (cleaved by carboxylesterase 1c)High potential for variability in mouse models.[4][6][11]
Val-Ala Cathepsin BGenerally StableMore stable than Val-CitMay offer improved stability in mouse models compared to Val-Cit.[4]
GGFG Cathepsin BStableStableUsed in clinically approved ADCs.

Experimental Protocols

Protocol 1: General Procedure for a Cell Viability Assay (MTT/MTS)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Measurement: If using MTT, add the solubilizing agent. Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the results to determine the IC50 value.

Protocol 2: General Procedure for a Proteasome Activity Assay
  • Lysate Preparation: Prepare cell or tissue lysates in a non-denaturing buffer. Determine the protein concentration of the lysates.

  • Assay Setup: In a 96-well black plate, add the cell lysate to each well. For inhibitor wells, pre-incubate the lysate with this compound for a specified time.

  • Substrate Addition: Add the fluorogenic proteasome substrate specific for the trypsin-like activity.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and take kinetic readings over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Compare the rates of the inhibited wells to the control wells to determine the percent inhibition.

Visualizations

Simplified Signaling Pathway of Proteasome Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMB This compound Proteasome 20S Proteasome HMB->Proteasome Inhibits IkB IκBα Proteasome->IkB Degrades Proteins Ubiquitinated Proteins Proteasome->Proteins Degrades Apoptosis_Proteins Pro-apoptotic Proteins Proteasome->Apoptosis_Proteins Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Transcription Gene Transcription (Survival, Proliferation) NFkB_nuc->Gene_Transcription Activates

Caption: Simplified signaling pathway of proteasome inhibition by this compound.

General Experimental Workflow for Cell-Based Assays Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Compound Incubate_Overnight->Treat_Cells Prepare_Compound Prepare Serial Dilutions of This compound Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for Treatment Period Treat_Cells->Incubate_Treatment Add_Reagent Add Viability/Apoptosis Reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate with Reagent Add_Reagent->Incubate_Reagent Read_Plate Read Plate (Absorbance/Fluorescence) Incubate_Reagent->Read_Plate Analyze_Data Analyze Data (e.g., IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for cell-based assays with this compound.

Logical Flow for Troubleshooting Inconsistent Results Problem Inconsistent Experimental Results Check_Compound Check Compound Integrity (Fresh stock, proper storage) Problem->Check_Compound Is_Compound_OK Compound OK? Check_Compound->Is_Compound_OK Check_Cells Check Cell Health & Passage (Consistent passage, viability) Is_Cells_OK Cells OK? Check_Cells->Is_Cells_OK Check_Protocol Review Assay Protocol (Incubation times, reagent prep) Is_Protocol_OK Protocol Followed? Check_Protocol->Is_Protocol_OK Check_Equipment Verify Equipment Calibration (Pipettes, plate reader) Is_Equipment_OK Equipment Calibrated? Check_Equipment->Is_Equipment_OK Is_Compound_OK->Check_Cells Yes Unresolved Consult Further (e.g., Technical Support) Is_Compound_OK->Unresolved No Is_Cells_OK->Check_Protocol Yes Is_Cells_OK->Unresolved No Is_Protocol_OK->Check_Equipment Yes Is_Protocol_OK->Unresolved No Resolved Problem Likely Resolved Is_Equipment_OK->Resolved Yes Is_Equipment_OK->Unresolved No

Caption: Logical flow for troubleshooting inconsistent experimental results.

References

optimizing HMB-Val-Ser-Leu-VE incubation time for maximal inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of HMB-Val-Ser-Leu-VE in their experiments, specifically focusing on determining the maximal inhibitory incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a cell-permeable, irreversible inhibitor that specifically targets the trypsin-like activity of the 20S proteasome, with a reported IC50 of 33 nM.[1][2] The vinyl ester moiety of the compound covalently binds to the active site of the proteasome. The HMB (β-hydroxy-β-methylbutyrate) component, a metabolite of leucine, is known to be involved in stimulating protein synthesis via the mTOR pathway and inhibiting protein degradation through the ubiquitin-proteasome pathway.

Q2: How does incubation time affect the inhibitory activity of this compound?

A2: As an irreversible inhibitor, the extent of inhibition by this compound is time-dependent. Longer incubation times generally lead to greater inhibition as more proteasome units become covalently bound by the inhibitor. However, excessively long incubation periods can lead to off-target effects or secondary effects due to prolonged pathway inhibition, which may confound experimental results. Therefore, it is crucial to determine the optimal incubation time that yields maximal specific inhibition.

Q3: What are the key signaling pathways affected by this compound?

A3: The primary pathway inhibited by this compound is the ubiquitin-proteasome pathway , which is essential for the degradation of most intracellular proteins, thereby playing a critical role in cell cycle progression, apoptosis, and signal transduction. Additionally, the HMB component may influence the mTOR signaling pathway , which is a central regulator of cell growth, proliferation, and protein synthesis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Inhibition Observed 1. Suboptimal Incubation Time: The incubation period may be too short for the irreversible inhibitor to effectively bind to the proteasome. 2. Incorrect Concentration: The concentration of this compound may be too low. 3. Compound Degradation: Improper storage or handling may have led to the degradation of the peptide-drug conjugate. 4. Cell Health: The cells used in the assay may be unhealthy or have low metabolic activity.1. Perform a time-course experiment to determine the optimal incubation time (see Experimental Protocol below). 2. Perform a dose-response experiment to identify the optimal concentration. 3. Store the compound at -20°C and protect it from light. Prepare fresh solutions for each experiment. 4. Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay in parallel.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 2. Pipetting Errors: Inaccurate dispensing of the compound or reagents. 3. Edge Effects: Evaporation from the outer wells of the plate.1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity.
Unexpected Cellular Effects 1. Off-Target Effects: Prolonged incubation or high concentrations may lead to non-specific cellular responses. 2. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the final concentration.1. Optimize incubation time and concentration to use the lowest effective dose for the shortest necessary time. 2. Include a vehicle control (cells treated with the same concentration of solvent) in your experimental design. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).

Experimental Protocols

Protocol for Determining Optimal Incubation Time

This protocol outlines a time-course experiment to determine the incubation time required for this compound to achieve maximal inhibition of proteasome activity.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Proteasome activity assay kit (e.g., fluorometric assay for chymotrypsin-like activity)

  • 96-well black, clear-bottom plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Protease inhibitor cocktail (optional, depending on the assay kit)

  • Plate reader capable of fluorescence detection

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a complete cell culture medium to the desired final concentration. A concentration of 10x the IC50 is a good starting point.

  • Treatment: Remove the medium from the wells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent).

  • Time-Course Incubation: Incubate the plate at 37°C and 5% CO2. At each designated time point (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), proceed to the next step for a set of wells.

  • Cell Lysis:

    • Wash the cells once with cold PBS.

    • Add an appropriate volume of lysis buffer to each well.

    • Incubate on ice for 10-15 minutes with gentle shaking.

  • Proteasome Activity Assay:

    • Transfer the cell lysates to a new 96-well black plate.

    • Add the proteasome substrate from the assay kit to each well.

    • Incubate at 37°C for the time recommended in the assay kit protocol, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with lysis buffer and substrate but no cells).

    • Calculate the percentage of inhibition for each time point relative to the vehicle control.

    • Plot the percentage of inhibition versus incubation time to determine the time at which maximal inhibition is reached.

Data Presentation

Table 1: Hypothetical Data for Incubation Time Optimization of this compound

Incubation Time (hours)Proteasome Activity (RFU) - Vehicle ControlProteasome Activity (RFU) - this compound% Inhibition
0.51500120020.0%
1152098835.0%
2148066655.0%
4151045370.0%
6149032878.0%
8150025583.0%
12153021486.0%
24148020786.0%

RFU: Relative Fluorescence Units

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Solution treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for Various Time Points treatment->incubation lysis Cell Lysis incubation->lysis assay Proteasome Activity Assay lysis->assay readout Measure Fluorescence assay->readout data_analysis Analyze Data & Determine Optimal Time readout->data_analysis Signaling_Pathways cluster_proteasome Ubiquitin-Proteasome Pathway cluster_mTOR mTOR Signaling Pathway ub_protein Ubiquitinated Protein proteasome 20S Proteasome ub_protein->proteasome Degradation peptides Degraded Peptides proteasome->peptides hmb HMB mtor mTORC1 hmb->mtor Activation protein_synthesis Protein Synthesis mtor->protein_synthesis inhibitor This compound inhibitor->proteasome Inhibition

References

common issues with HMB-Val-Ser-Leu-VE stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HMB-Val-Ser-Leu-VE. This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of this product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C.[1][] Under these conditions, the product is stable for at least four years.[1] Some suppliers suggest that in its powdered form, it can be stored for up to 3 years at -20°C and for up to 2 years at 4°C.[3]

Q2: How should I store this compound once it is in solution?

Once dissolved, it is recommended to prepare single-use aliquots and store them at -80°C to minimize degradation from freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to one month, while for longer-term storage of up to six months, -80°C is recommended.[3]

Q3: In which solvents is this compound soluble?

This compound is a crystalline solid that is soluble in several organic solvents.[1][] The following table summarizes its solubility in various common laboratory solvents.

SolventSolubility
DMSO30 mg/mL[1]
DMF20 mg/mL[1]
Ethanol20 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:10)0.5 mg/mL[1]

Q4: What are the primary known stability issues with this compound?

The primary stability concerns for this compound, a peptidyl vinyl ester, are hydrolysis and oxidation. Peptides, in general, are susceptible to degradation through several pathways, including hydrolysis of peptide bonds, particularly at aspartic acid and serine residues.[4] The vinyl ester group in this compound is also prone to hydrolysis.

Troubleshooting Guide

Issue 1: Loss of Activity in Solution

Possible Cause: Degradation of the peptide in aqueous solution due to hydrolysis. The vinyl ester moiety and the peptide backbone, particularly at the serine residue, are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[4][5]

Troubleshooting Steps:

  • pH Control: Ensure that the pH of your experimental buffer is within a stable range, ideally close to neutral (pH 6-7). Avoid highly acidic or alkaline conditions.

  • Fresh Solutions: Prepare solutions fresh before each experiment whenever possible. If you must store solutions, use single-use aliquots stored at -80°C.

  • Aqueous Content: If using organic stock solutions, minimize the time the compound is in an aqueous buffer before use.

Issue 2: Inconsistent Results Between Experiments

Possible Cause: Inconsistent concentrations due to improper storage or handling, or degradation due to repeated freeze-thaw cycles. Physical instability can also lead to aggregation or adsorption to container surfaces.[6]

Troubleshooting Steps:

  • Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Low-Binding Tubes: Use low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of material due to surface adsorption.

  • Vortexing: When preparing solutions, vortex gently to ensure homogeneity without inducing aggregation.

Issue 3: Precipitate Formation in a Solution

Possible Cause: Poor solubility or aggregation in the chosen solvent or buffer system. This compound has limited solubility in aqueous solutions.[1]

Troubleshooting Steps:

  • Solvent Selection: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or DMF before diluting it into your aqueous experimental medium.

  • Final Concentration: Ensure that the final concentration in your aqueous buffer does not exceed the solubility limit.

  • Temperature: Chill solutions to minimize degradation, but be aware that lower temperatures can sometimes decrease solubility.

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Buffers

This protocol outlines a method to assess the stability of this compound in different aqueous buffer conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 8.5

  • HPLC system with a C18 column and UV detector

  • 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A)

  • 0.1% TFA in acetonitrile (Mobile Phase B)

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 100 µg/mL in each of the PBS buffers (pH 5.0, 7.4, and 8.5).

  • Immediately after preparation (T=0), inject a sample from each buffer condition onto the HPLC system.

  • Incubate the remaining solutions at 37°C.

  • At specified time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution and inject it into the HPLC.

  • Analyze the chromatograms to determine the peak area of the intact this compound.

  • Calculate the percentage of the remaining compound at each time point relative to the T=0 sample.

Visualizations

experimental_workflow Stability Assessment Workflow cluster_prep Preparation cluster_analysis Analysis stock Prepare 10 mg/mL Stock in DMSO dilute Dilute to 100 µg/mL in Buffers (pH 5.0, 7.4, 8.5) stock->dilute t0 T=0 HPLC Analysis dilute->t0 incubate Incubate at 37°C dilute->incubate sampling Sample at 2, 4, 8, 24, 48h incubate->sampling hplc_analysis HPLC Analysis of Samples sampling->hplc_analysis data Calculate % Remaining hplc_analysis->data

Caption: Workflow for assessing this compound stability.

degradation_pathway Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_physical Physical Instability HMB_peptide This compound hydrolyzed_vinyl Hydrolyzed Vinyl Ester HMB_peptide->hydrolyzed_vinyl H2O, pH cleaved_peptide Peptide Bond Cleavage (at Serine) HMB_peptide->cleaved_peptide H2O, pH oxidized_residue Oxidized Residues HMB_peptide->oxidized_residue Oxygen, Metal Ions aggregation Aggregation HMB_peptide->aggregation adsorption Adsorption to Surfaces HMB_peptide->adsorption

Caption: Potential degradation pathways for this compound.

ubiquitin_proteasome_pathway Ubiquitin-Proteasome Pathway ub Ubiquitin (Ub) e1 E1 Ub-Activating Enzyme ub->e1 ATP e2 E2 Ub-Conjugating Enzyme e1->e2 e3 E3 Ub Ligase e2->e3 target Target Protein e3->target poly_ub_target Polyubiquitinated Target Protein e3->poly_ub_target Polyubiquitination target->poly_ub_target proteasome 26S Proteasome poly_ub_target->proteasome peptides Peptide Fragments proteasome->peptides hmb_inhibitor This compound hmb_inhibitor->proteasome Inhibits Trypsin-like Activity

Caption: Inhibition of the Ubiquitin-Proteasome Pathway.

References

improving the selectivity of HMB-Val-Ser-Leu-VE in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HMB-Val-Ser-Leu-VE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve the selectivity and overall success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable, irreversible tripeptide vinyl ester that acts as a potent and specific inhibitor of the trypsin-like activity of the 20S proteasome, with a reported IC50 value of 33 nM.[1][2][3] The key components are:

  • HMB (N-(3-hydroxy-2-methylbenzoyl)) : The N-terminal capping group.

  • Val-Ser-Leu : A tripeptide sequence that likely confers specificity.

  • VE (Vinyl Ester) : A reactive group that forms a covalent bond with the active site of the proteasome, leading to irreversible inhibition.

Its primary mechanism is the selective degradation of intracellular proteins by targeting a specific catalytic activity within the proteasome complex.[1]

Q2: What is the importance of selectivity for this compound?

A2: The 20S proteasome has multiple catalytic activities, primarily chymotrypsin-like, trypsin-like, and post-acidic-like activities. This compound is designed to be highly selective for the trypsin-like activity (IC50s >10 µM for the other activities).[2] High selectivity is crucial to minimize off-target effects, reduce cytotoxicity in non-target cells, and to precisely probe the biological role of the proteasome's trypsin-like activity in your experimental model.

Q3: What are the common experimental applications of this compound?

A3: Given its function as a selective proteasome inhibitor, it is often used in studies related to:

  • The ubiquitin-proteasome pathway's role in cell-cycle progression and apoptosis.[1]

  • Favoring the generation and presentation of immunogenic peptides by MHC class I molecules.[1]

  • Investigating the specific consequences of inhibiting the trypsin-like activity of the proteasome in various cell lines, such as colon carcinoma.[1]

Q4: In which solvents can I dissolve and store this compound?

A4: According to supplier data, this compound is soluble in DMSO (30 mg/ml), ethanol (20 mg/ml), and DMF (20 mg/ml).[2] For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Always check the tolerance of your specific cell line to the final DMSO concentration.

Troubleshooting Guide: Improving Selectivity

This guide addresses common issues related to poor selectivity or unexpected results in experiments with this compound.

Problem/Observation Potential Cause Recommended Solution
High Off-Target Cytotoxicity 1. Compound Degradation: The vinyl ester moiety can be susceptible to hydrolysis, leading to loss of activity and potential off-target effects. 2. Incorrect Concentration: The concentration used may be too high, leading to inhibition of other proteasome activities or other cellular proteases. 3. Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Prepare fresh solutions before each experiment. Avoid multiple freeze-thaw cycles of stock solutions. 2. Perform a dose-response curve to determine the optimal concentration that inhibits trypsin-like activity without significant off-target effects. Start with concentrations around the reported IC50 (33 nM). 3. Ensure the final solvent concentration in your assay is low (typically <0.5%) and include a solvent-only control.
Low Potency or Lack of Effect 1. Low Proteasome Activity in Model: The target cells may have low intrinsic levels of trypsin-like proteasome activity. 2. Cell Permeability Issues: The compound may not be efficiently entering the cells in your specific experimental setup. 3. Compound Inactivation: Components in the cell culture medium (e.g., high serum content) may bind to or inactivate the compound.1. Measure the baseline proteasome activities (trypsin-like, chymotrypsin-like) in your cell lysates before the experiment. 2. Increase incubation time or test different cell densities. Verify cell permeability using a positive control if possible. 3. Perform experiments in a serum-free or low-serum medium for the duration of the treatment, if compatible with your cell line's health.
Inconsistent Results Between Experiments 1. Variability in Cell State: Cell passage number, density, and metabolic state can affect proteasome activity and drug sensitivity. 2. Inconsistent Compound Handling: Differences in storage, dilution, or age of the compound solutions.1. Standardize your cell culture conditions. Use cells within a consistent range of passage numbers and ensure consistent plating densities. 2. Follow a strict, standardized protocol for preparing and handling the compound for all experiments.

Experimental Protocols

Protocol 1: In Vitro Proteasome Activity Assay

This protocol is for measuring the selectivity of this compound against the different catalytic activities of the proteasome in cell lysates.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)

  • Protein quantification assay (e.g., BCA)

  • Fluorogenic proteasome substrates:

    • Trypsin-like: Boc-LRR-AMC

    • Chymotrypsin-like: Suc-LLVY-AMC

    • Post-acidic-like: Z-LLE-AMC

  • This compound

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare Cell Lysate: Harvest and wash cells, then lyse them in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant.

  • Quantify Protein: Determine the protein concentration of the lysate.

  • Set up Assay: In a 96-well plate, add 20-50 µg of cell lysate per well.

  • Add Inhibitor: Add varying concentrations of this compound (e.g., 1 nM to 50 µM) to the wells. Include a DMSO-only control. Incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add the specific fluorogenic substrate to each well to a final concentration of 20-50 µM.

  • Measure Fluorescence: Immediately begin kinetic measurements of AMC release using a fluorometer (Excitation: ~360 nm, Emission: ~460 nm) at 37°C for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Normalize the data to the DMSO control and plot the percent inhibition versus inhibitor concentration to determine the IC50 for each activity.

Visualizations

Proteasome_Inhibition_Pathway cluster_cell Cell Proteasome 20S Proteasome (with Trypsin-Like Site) Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Blocks Degradation Apoptosis Apoptosis / Cell Cycle Arrest Proteasome->Apoptosis Leads to HMB_VE This compound HMB_VE->Proteasome Irreversible Inhibition Ub_Protein Ubiquitinated Protein Ub_Protein->Proteasome Normal Function

Caption: Mechanism of this compound action.

Experimental_Workflow cluster_protocol Selectivity Assessment Workflow Start Start: Prepare Cell Lysate & Compound Dilutions Incubate Incubate Lysate with HMB-VE Start->Incubate Add_Substrates Add Substrates: - Trypsin-like - Chymotrypsin-like Incubate->Add_Substrates Measure Measure Fluorescence Add_Substrates->Measure Analyze Analyze Data: Calculate IC50 Values Measure->Analyze End End: Compare Selectivity Analyze->End Troubleshooting_Logic Start Problem: Poor Selectivity or Inconsistent Results Check_Compound Check Compound Integrity (Fresh Stock, Storage) Start->Check_Compound Check_Concentration Verify Concentration (Dose-Response) Start->Check_Concentration Check_Cells Assess Cell Health & Proteasome Activity Start->Check_Cells Check_Protocol Review Protocol (Incubation, Controls) Start->Check_Protocol Solution_Compound Solution: Use Fresh Aliquots Check_Compound->Solution_Compound Solution_Concentration Solution: Optimize Concentration Check_Concentration->Solution_Concentration Solution_Cells Solution: Standardize Cell Culture Check_Cells->Solution_Cells Solution_Protocol Solution: Standardize Handling Check_Protocol->Solution_Protocol

References

how to address low potency of HMB-Val-Ser-Leu-VE in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using HMB-Val-Ser-Leu-VE in assays, particularly concerning observations of low potency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected potency?

This compound is a cell-permeable, irreversible tripeptide vinyl ester that acts as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome.[1][2] The reported half-maximal inhibitory concentration (IC50) for the trypsin-like activity is approximately 33 nM.[1][2] It is highly selective for the trypsin-like activity over chymotrypsin-like or post-acidic-like activities (IC50 > 10 µM for both).[2]

Q2: I am observing a much higher IC50 value for this compound in my assay than reported. What are the potential causes?

Several factors can contribute to an apparent low potency of this compound in your experiments. These can be broadly categorized as issues with the compound itself, the assay setup, or the biological system being used. The troubleshooting guide below provides a systematic approach to identifying and resolving these issues.

Q3: How should I properly handle and store this compound?

Proper handling and storage are critical for maintaining the potency of peptide-based inhibitors. This compound is typically supplied as a lyophilized powder.

  • Storage of Lyophilized Powder : Store at -20°C for long-term stability.[1][3] Upon receiving, it is advisable to aliquot the powder into smaller, single-use amounts to avoid repeated freeze-thaw cycles and moisture absorption.[3]

  • Stock Solution Preparation : Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO, ethanol, or DMF.[2] For example, solubility is reported to be up to 30 mg/mL in DMSO and 20 mg/mL in ethanol and DMF.[2]

  • Storage of Stock Solutions : Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. Aliquoting into smaller volumes for single-use is highly recommended to avoid repeated freeze-thaw cycles.[3]

  • Working Solutions : Prepare fresh working solutions from the stock solution for each experiment. Dilute the stock solution in the appropriate assay buffer immediately before use. Avoid prolonged storage of dilute aqueous solutions, as peptides can be unstable in such conditions.[4]

Troubleshooting Guide for Low Potency of this compound

This guide provides a step-by-step approach to troubleshoot experiments where this compound is showing lower than expected potency.

Step 1: Verify Compound Integrity and Handling

Problem: The inhibitor may have degraded due to improper storage or handling.

Solutions:

  • Check Storage Conditions: Ensure the lyophilized powder and stock solutions have been stored at the recommended temperatures.

  • Prepare Fresh Stock: If there is any doubt about the quality of the current stock solution, prepare a fresh stock from the lyophilized powder.

  • Minimize Freeze-Thaw Cycles: Use single-use aliquots of the stock solution.

  • Confirm Solubility: Ensure the compound is fully dissolved in the stock solvent before further dilution into aqueous assay buffers. Incomplete dissolution can lead to inaccurate concentrations.

Step 2: Evaluate Assay Conditions

Problem: The assay parameters may not be optimal for detecting the inhibitory activity of this compound.

Solutions:

  • Substrate Specificity: this compound is a selective inhibitor of the trypsin-like activity of the proteasome. Ensure you are using a fluorogenic substrate specific for this activity, such as Boc-Gln-Ala-Arg-AMC or Z-LRR-aminoluciferin.[5][6] Using substrates for chymotrypsin-like (e.g., Suc-LLVY-AMC) or caspase-like activities will not show significant inhibition.

  • Enzyme Concentration: The concentration of the proteasome in the assay should be appropriate. Too high a concentration may require a proportionally higher concentration of the inhibitor to achieve 50% inhibition.

  • Incubation Time: As an irreversible inhibitor, this compound's inhibitory effect is time-dependent. Ensure a sufficient pre-incubation time of the proteasome with the inhibitor before adding the substrate. This allows for the covalent modification of the active site to occur.

  • Assay Buffer Composition: The pH and ionic strength of the assay buffer can influence both enzyme activity and inhibitor stability. Peptides can be unstable at high pH. Ensure the buffer conditions are optimal for proteasome activity (typically around pH 7.5).

  • Microplate Selection: The type of microplate used can affect proteasome activity measurements due to potential binding of the enzyme or substrate to the plate surface.[7] It is advisable to use low-protein-binding plates.

Step 3: Assess the Biological System (Cell-Based Assays)

Problem: In cell-based assays, factors such as cell permeability, efflux pumps, or cellular metabolism can affect the apparent potency of the inhibitor.

Solutions:

  • Cell Permeability: While this compound is described as cell-permeable, the efficiency of uptake can vary between cell lines.[1] Consider using cell lines with known sensitivity to proteasome inhibitors.

  • Drug Efflux: Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively transport the inhibitor out of the cell, reducing its intracellular concentration.

  • Metabolic Stability: The vinyl ester group of this compound could be susceptible to hydrolysis by intracellular esterases. This would inactivate the inhibitor.

  • Cell Health and Density: Ensure that the cells used in the assay are healthy and within their logarithmic growth phase. Cell density should be optimized for the specific assay.

  • Presence of Other Proteases: Cell lysates contain numerous proteases. To specifically measure proteasome activity, it is crucial to include inhibitors of other protease classes in the lysis and assay buffers.[8]

Quantitative Data Summary

ParameterThis compound
Target 20S Proteasome (Trypsin-like activity)
IC50 (Trypsin-like) ~33 nM[1][2]
IC50 (Chymotrypsin-like) >10 µM[2]
IC50 (Caspase-like) >10 µM[2]
Solubility in DMSO 30 mg/mL[2]
Solubility in Ethanol 20 mg/mL[2]
Solubility in DMF 20 mg/mL[2]
Storage (Lyophilized) -20°C[1][3]
Storage (Stock Solution) -20°C to -80°C[3]

Experimental Protocols

Protocol 1: In Vitro Proteasome Activity Assay (Fluorogenic Substrate)

This protocol describes a general method for measuring the trypsin-like activity of purified 20S proteasome and its inhibition by this compound.

Materials:

  • Purified 20S Proteasome

  • This compound

  • Fluorogenic substrate for trypsin-like activity (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2

  • DMSO (for inhibitor and substrate stock solutions)

  • Black, low-protein-binding 96-well microplate

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to make a 10 mM stock solution. Perform serial dilutions in DMSO to create a range of concentrations.

    • Dissolve the fluorogenic substrate in DMSO to make a 10 mM stock solution.

    • Dilute the purified 20S proteasome in assay buffer to the desired working concentration (e.g., 5 nM).

  • Assay Setup:

    • In the 96-well plate, add 2 µL of the serially diluted this compound solutions or DMSO (for the no-inhibitor control) to the respective wells.

    • Add 88 µL of the diluted 20S proteasome solution to each well.

    • Mix gently and pre-incubate for 30 minutes at 37°C to allow the inhibitor to bind to the proteasome.

  • Initiate Reaction:

    • Prepare the substrate working solution by diluting the stock solution in assay buffer to a final concentration of 100 µM.

    • Add 10 µL of the substrate working solution to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proteasome Activity Assay

This protocol provides a general method for measuring proteasome activity in cultured cells.

Materials:

  • Cultured cells

  • This compound

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with inhibitors for other proteases)

  • Proteasome activity assay reagents as described in Protocol 1.

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for the desired time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA assay or similar method.

  • Proteasome Activity Measurement:

    • In a black 96-well plate, add a standardized amount of protein from each lysate (e.g., 10-20 µg) to each well.

    • Adjust the volume with lysis buffer.

    • Add the fluorogenic substrate for trypsin-like activity to a final concentration of 100 µM.

    • Measure the fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Normalize the proteasome activity to the protein concentration for each sample.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Troubleshooting_Workflow start Low Potency of this compound Observed step1 Step 1: Verify Compound Integrity start->step1 sub1_1 Check storage conditions step1->sub1_1 sub1_2 Prepare fresh stock solution step1->sub1_2 sub1_3 Confirm solubility step1->sub1_3 step2 Step 2: Evaluate Assay Conditions sub2_1 Verify correct substrate (Trypsin-like) step2->sub2_1 sub2_2 Optimize enzyme concentration step2->sub2_2 sub2_3 Increase pre-incubation time step2->sub2_3 sub2_4 Check assay buffer pH step2->sub2_4 step3 Step 3: Assess Biological System (Cell-Based Assays) sub3_1 Assess cell permeability step3->sub3_1 sub3_2 Consider drug efflux pumps step3->sub3_2 sub3_3 Evaluate metabolic stability step3->sub3_3 end Issue Resolved sub1_2->step2 sub2_3->step3 sub3_1->end sub3_2->end sub3_3->end

Caption: Troubleshooting workflow for addressing low potency of this compound.

Proteasome_Inhibition_Pathway cluster_proteasome 20S Proteasome Core beta1 β1 (Caspase-like) peptides Peptide Fragments beta1->peptides beta2 β2 (Trypsin-like) beta2->peptides Blocked beta5 β5 (Chymotrypsin-like) beta5->peptides inhibitor This compound (Vinyl Ester) inhibitor->beta2 Irreversible Inhibition protein Substrate Protein protein->beta1 Cleavage protein->beta2 protein->beta5

Caption: Mechanism of selective inhibition of the 20S proteasome by this compound.

References

Technical Support Center: HMB-Val-Ser-Leu-VE in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity associated with the use of HMB-Val-Ser-Leu-VE, a potent proteasome inhibitor, in primary cell cultures.

Troubleshooting Guide

This guide addresses common issues observed when using this compound in primary cell cultures and provides systematic steps for resolution.

Observed Problem Potential Cause Suggested Solution
High cell death at expected effective concentration The concentration of this compound is too high for the specific primary cell type. Primary cells are often more sensitive than immortalized cell lines.[1]Perform a dose-response experiment to determine the optimal concentration. Start with a wide range of concentrations and narrow down to the lowest effective concentration with minimal toxicity.
The duration of exposure to the compound is too long.Optimize the incubation time. It is possible that a shorter exposure is sufficient to achieve the desired effect without causing excessive cell death.
The primary cells are under stress from other culture conditions.Ensure optimal cell culture conditions, including media composition, serum concentration, and cell confluency. Stressed cells can be more susceptible to drug-induced toxicity.
Morphological changes (e.g., cell shrinkage, blebbing) On-target toxicity due to proteasome inhibition leading to apoptosis.Confirm apoptosis using assays for caspase activation (e.g., caspase-3/7 activity) or Annexin V staining. If apoptosis is confirmed, consider reducing the concentration or exposure time of this compound.
Off-target effects of the compound.While this compound is a specific proteasome inhibitor, off-target effects can't be entirely ruled out. Compare the observed morphological changes with those induced by other proteasome inhibitors to assess if the effects are class-specific.
Reduced cell proliferation or function without significant cell death Sub-lethal toxicity affecting cellular metabolism or signaling pathways.Assess cell viability using metabolic assays (e.g., MTT, resazurin). Evaluate key cellular functions relevant to your primary cell type (e.g., neurite outgrowth in neurons, contractility in cardiomyocytes).
Endoplasmic Reticulum (ER) stress due to the accumulation of unfolded proteins.[2][3]Monitor for markers of ER stress, such as the upregulation of CHOP or BiP. If ER stress is detected, consider strategies to alleviate it, such as co-treatment with chemical chaperones, although this may interfere with the intended effect of the proteasome inhibitor.
Inconsistent results between experiments Variability in primary cell isolates.Use cells from the same donor or lot for a set of experiments. If using cells from different donors, characterize the baseline sensitivity of each batch to this compound.
Inaccurate drug concentration due to improper storage or handling.Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of toxicity of this compound in primary cells?

A1: this compound is a potent inhibitor of the trypsin-like activity of the 20S proteasome.[4][5][6] The primary mechanism of toxicity is likely due to the inhibition of the proteasome, which leads to the accumulation of ubiquitinated proteins. This can trigger two main cell death pathways:

  • Apoptosis: The accumulation of pro-apoptotic proteins and disruption of cellular homeostasis can lead to the activation of caspases (such as caspase-3 and -9) and subsequent programmed cell death.[4][7][8][9]

  • Endoplasmic Reticulum (ER) Stress: Inhibition of the proteasome disrupts the degradation of misfolded proteins in the ER, leading to the unfolded protein response (UPR).[2][3] Prolonged ER stress can activate pro-apoptotic pathways.[3][10]

Q2: Are certain primary cell types more sensitive to this compound toxicity?

A2: Yes, it is highly likely. Different primary cell types have varying dependencies on the proteasome for survival and function. For example, highly secretory cells or cells with high protein turnover, such as neurons and cardiomyocytes, may be more susceptible to proteasome inhibition.[11][12] It is crucial to determine the optimal working concentration for each primary cell type empirically.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my primary cell culture?

A3: A systematic dose-response experiment is the most effective way to determine the optimal concentration. This involves treating your primary cells with a range of this compound concentrations and assessing both the desired biological effect and cell viability. A suggested workflow is provided in the "Experimental Protocols" section below.

Q4: Can I reduce the toxicity of this compound by changing the cell culture medium?

A4: While minor adjustments to the cell culture medium are unlikely to completely abrogate on-target toxicity, ensuring optimal culture conditions can enhance cell resilience. This includes using the recommended medium for your specific primary cell type, appropriate serum concentrations, and supplements. For particularly sensitive primary cells, specialized serum-free or low-serum media may reduce variability and improve cell health.

Q5: What are the key signaling pathways involved in this compound-induced toxicity?

A5: The primary signaling pathways implicated in toxicity due to proteasome inhibition are the intrinsic apoptotic pathway and the unfolded protein response (UPR) pathway. The diagrams below illustrate these pathways.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

Objective: To identify the concentration of this compound that elicits the desired biological effect with minimal cytotoxicity in a specific primary cell culture.

Materials:

  • Primary cells of interest

  • Appropriate cell culture medium and supplements

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, resazurin, or a live/dead cell staining kit)

  • Assay to measure the desired biological effect (e.g., specific protein expression, cytokine secretion, etc.)

  • Multichannel pipette

  • Plate reader or fluorescence microscope

Methodology:

  • Cell Seeding: Seed the primary cells in a 96-well plate at the recommended density and allow them to adhere and stabilize for 24 hours.

  • Drug Dilution: Prepare a serial dilution of this compound in the cell culture medium. It is advisable to start with a broad range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time based on your experimental goals (e.g., 24, 48, or 72 hours).

  • Assessment of Biological Effect: At the end of the incubation period, perform an assay to measure the desired biological effect in a subset of the wells.

  • Assessment of Cell Viability: In parallel, assess cell viability in the remaining wells using a chosen cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Plot the biological effect and cell viability as a function of this compound concentration. Determine the EC50 (half-maximal effective concentration) for the biological effect and the IC50 (half-maximal inhibitory concentration) for cytotoxicity. The optimal concentration will be in the range where the biological effect is maximized and cytotoxicity is minimized.

Quantitative Data Summary

Primary Cell Type This compound Concentration Range Tested Incubation Time (hours) IC50 (Cytotoxicity) EC50 (Biological Effect) Therapeutic Index (IC50/EC50) Notes
e.g., Primary Human Hepatocytes1 nM - 10 µM48Data to be filled by the userData to be filled by the userCalculated by the usere.g., Observed morphological changes at >1 µM
e.g., Primary Rat Cortical Neurons
e.g., Primary Human Umbilical Vein Endothelial Cells (HUVECs)

Visualizations

G Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assessment cluster_analysis Data Analysis seed_cells Seed Primary Cells in 96-well Plate prepare_dilutions Prepare Serial Dilutions of this compound treat_cells Treat Cells with Drug Dilutions prepare_dilutions->treat_cells incubate Incubate for a Defined Period (e.g., 24-72h) treat_cells->incubate assess_effect Assay for Biological Effect incubate->assess_effect assess_viability Assay for Cell Viability incubate->assess_viability plot_data Plot Dose-Response Curves assess_effect->plot_data assess_viability->plot_data determine_optimal Determine Optimal Concentration (Max Effect, Min Toxicity) plot_data->determine_optimal

Workflow for optimizing this compound concentration.

G Signaling Pathway of Proteasome Inhibitor-Induced Apoptosis HMB This compound Proteasome 20S Proteasome HMB->Proteasome Inhibition Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins Leads to Pro_Apoptotic Stabilization of Pro-Apoptotic Proteins (e.g., p53, Bax, Noxa) Ub_Proteins->Pro_Apoptotic Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proteasome inhibitor-induced apoptosis pathway.

G Signaling Pathway of Proteasome Inhibitor-Induced ER Stress HMB This compound Proteasome 20S Proteasome HMB->Proteasome Inhibition ERAD ER-Associated Degradation (ERAD) Blockage Proteasome->ERAD Leads to Misfolded_Proteins Accumulation of Misfolded Proteins in ER ERAD->Misfolded_Proteins UPR Unfolded Protein Response (UPR) Activation Misfolded_Proteins->UPR PERK PERK Pathway UPR->PERK ATF4 ATF4 Upregulation PERK->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Proteasome inhibitor-induced ER stress pathway.

References

ensuring complete dissolution of HMB-Val-Ser-Leu-VE for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with HMB-Val-Ser-Leu-VE. Our goal is to ensure the complete dissolution of this peptide for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable tripeptide-based compound that contains a C-terminal vinyl ester. It functions as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome, with an IC50 value of 33 nM.[1][2] The 20S proteasome is a key component of the ubiquitin-proteasome pathway, which is essential for the degradation of intracellular proteins. By inhibiting this pathway, this compound can play a significant role in cell-cycle progression and apoptosis.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. The recommended solvents are Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), and ethanol.[1][2] For aqueous-based experiments, a solution of ethanol and PBS (pH 7.2) can be used, although at a lower concentration.[2]

Q3: How should I store the this compound solution?

A3: It is recommended to store stock solutions of this compound at -20°C for long-term stability.[1] Avoid repeated freeze-thaw cycles, which can degrade the peptide. For daily use, an aliquot can be stored at 4°C for a short period.

Troubleshooting Guide: Dissolution Issues

Even with the recommended solvents, you may occasionally encounter issues with dissolving this compound. This guide provides steps to troubleshoot common problems.

Issue Possible Cause Troubleshooting Steps
Powder is not dissolving or forming clumps 1. Incorrect solvent or solvent quality.2. Low temperature of the solvent.3. Concentration is too high for the chosen solvent.1. Verify Solvent: Ensure you are using high-purity, anhydrous DMSO, DMF, or ethanol.2. Gentle Warming: Briefly warm the solution to 37°C. Do not boil. 3. Sonication: Use a bath sonicator for 5-10 minutes to break up clumps.4. Vortexing: Gently vortex the solution for 1-2 minutes.5. Reduce Concentration: If the above steps fail, try reducing the concentration of the peptide in the solvent.
Solution appears cloudy or has precipitates 1. Incomplete dissolution.2. Contamination of the solvent or peptide.3. Saturation limit exceeded, especially when adding to aqueous buffers.1. Follow steps above to ensure complete initial dissolution.2. Filter Sterilization: If contamination is suspected, filter the solution through a 0.22 µm syringe filter.3. Serial Dilution: When preparing working solutions in aqueous buffers, perform serial dilutions from the stock solution to prevent precipitation. Add the peptide stock solution to the buffer while vortexing.

Data Presentation: Solubility Summary

The following table summarizes the solubility of this compound in various solvents.

Solvent Concentration Source
Dimethyl Sulfoxide (DMSO)20 mg/mLAmerigo Scientific[1]
Dimethyl Sulfoxide (DMSO)30 mg/mLCayman Chemical[2]
Dimethyl Formamide (DMF)20 mg/mLAmerigo Scientific[1], Cayman Chemical[2]
Ethanol≤20 mg/mLAmerigo Scientific[1]
Ethanol20 mg/mLCayman Chemical[2]
Ethanol:PBS (pH 7.2) (1:10)0.5 mg/mLCayman Chemical[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Peptide: Accurately weigh out 1 mg of this compound (Molecular Weight: 505.6 g/mol ).

  • Calculate Solvent Volume: To create a 10 mM stock solution, calculate the required volume of DMSO: (1 mg) / (505.6 g/mol ) = 1.978 µmol (1.978 µmol) / (10 mmol/L) = 0.1978 mL or 197.8 µL

  • Dissolution: Add 197.8 µL of high-purity, anhydrous DMSO to the vial containing the peptide.

  • Mixing: Gently vortex the solution until the peptide is completely dissolved. If necessary, use a bath sonicator for a few minutes.

  • Storage: Store the stock solution in aliquots at -20°C.

Visualizations

Signaling Pathway: Ubiquitin-Proteasome Pathway

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Degradation Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub attachment Protein Target Protein Protein->E3 Proteasome_26S 26S Proteasome PolyUb_Protein->Proteasome_26S Proteasome_20S 20S Proteasome (Core Particle) Proteasome_26S->Proteasome_20S Peptides Peptide Fragments Proteasome_20S->Peptides Inhibitor This compound Inhibitor->Proteasome_20S Inhibits Trypsin-like activity

Caption: Inhibition of the 20S proteasome by this compound.

Experimental Workflow: Cell-Based Assay

Experimental_Workflow start Start dissolve Dissolve this compound in DMSO (10 mM Stock) start->dissolve prepare Prepare Working Solutions by diluting stock in media dissolve->prepare culture Culture Cells to desired confluency treat Treat Cells with This compound (and controls) culture->treat prepare->treat incubate Incubate for experimental period treat->incubate assay Perform Downstream Assay (e.g., Cell Viability, Western Blot, Proteasome Activity) incubate->assay analyze Data Analysis assay->analyze end End analyze->end

Caption: General workflow for a cell-based experiment.

References

Validation & Comparative

A Comparative Guide: HMB-Val-Ser-Leu-VE vs. Bortezomib in the Inhibition of Trypsin-Like Proteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two proteasome inhibitors, HMB-Val-Ser-Leu-VE and bortezomib, with a specific focus on their efficacy in inhibiting the trypsin-like activity of the proteasome. This document synthesizes available experimental data, outlines methodologies for relevant assays, and presents signaling pathways to offer a comprehensive resource for researchers in oncology and cellular biology.

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition has emerged as a key therapeutic strategy, particularly in oncology. The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. While the chymotrypsin-like activity is the primary target of many clinically approved proteasome inhibitors, there is growing interest in the therapeutic potential of inhibiting the other catalytic sites. This guide focuses on the comparative efficacy of this compound, a research compound, and bortezomib, an FDA-approved drug, in targeting the trypsin-like activity of the proteasome.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibition of trypsin-like proteasome activity by this compound and bortezomib. It is important to note that the data for each compound are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.

CompoundReported IC50/EC50 for Trypsin-Like ActivityPrimary Proteasomal Target(s)Notes
This compound 0.033 µM (33 nM)[1][2]Trypsin-like[1][2]Described as a potent and selective inhibitor. However, some studies have reported it to be inactive upon re-synthesis[3][4][5].
Bortezomib 590 ± 67 nM[6]Chymotrypsin-like, Caspase-like[7][8]A well-established, reversible proteasome inhibitor with primary activity against the chymotrypsin-like site[7][9].

Note on this compound Activity: There is a significant discrepancy in the scientific literature regarding the activity of this compound. While it was initially reported as a potent and selective inhibitor of trypsin-like activity, subsequent studies by different laboratories have suggested that the re-synthesized compound is inactive. Researchers should exercise caution and consider this controversy when evaluating this compound.

Experimental Protocols

A standardized method for assessing the inhibition of trypsin-like proteasome activity is crucial for the accurate comparison of different inhibitors. Below is a detailed protocol for a common fluorogenic assay.

Proteasome Trypsin-Like Activity Assay

This protocol is adapted from established methodologies for measuring proteasome activity in cell lysates using a fluorogenic substrate.

1. Materials and Reagents:

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 2 mM ATP.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 40 mM KCl, 5 mM MgCl₂, 1 mM DTT.

  • Fluorogenic Substrate for Trypsin-Like Activity: Ac-RLR-amc (Acetyl-Arg-Leu-Arg-7-amino-4-methylcoumarin).

  • Proteasome Inhibitors: this compound and Bortezomib.

  • 96-well black microplates.

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Protein quantification assay (e.g., Bradford or BCA assay).

2. Procedure:

  • Preparation of Cell Lysates:

    • Culture cells to the desired confluency and treat with the respective inhibitors (this compound or bortezomib) at various concentrations for the desired time. Include a vehicle-only control.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet with an appropriate volume of cold Cell Lysis Buffer.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration.

  • Proteasome Activity Assay:

    • In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.

    • Adjust the volume in each well with Assay Buffer to a final volume of 100 µL.

    • Add the fluorogenic substrate Ac-RLR-amc to each well to a final concentration of 50 µM.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a fluorometric microplate reader.

  • Data Analysis:

    • Calculate the rate of AMC release by determining the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the rate to the amount of protein in each well.

    • To determine the IC50 value, plot the percentage of proteasome inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Bortezomib: Mechanism of Action

Bortezomib is a dipeptide boronic acid that reversibly inhibits the 26S proteasome[7]. Its primary mechanism of action involves the inhibition of the chymotrypsin-like activity of the proteasome, which leads to the accumulation of ubiquitinated proteins. This disruption of protein homeostasis results in cell cycle arrest and apoptosis[7][9]. A key downstream effect of bortezomib's proteasome inhibition is the stabilization of IκB, an inhibitor of the NF-κB transcription factor. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic genes[9][10][11].

bortezomib_pathway cluster_proteasome Proteasome Inhibition cluster_nfkb NF-κB Pathway cluster_apoptosis Cellular Outcome Bortezomib Bortezomib Proteasome 26S Proteasome (Chymotrypsin-like activity) Bortezomib->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades IκB IκB Proteasome->IκB Degrades Apoptosis Apoptosis Ub_Proteins->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ub_Proteins->Cell_Cycle_Arrest NFκB NF-κB IκB->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates Anti_Apoptotic Anti-apoptotic Gene Expression Nucleus->Anti_Apoptotic Promotes Anti_Apoptotic->Apoptosis Inhibits

Bortezomib's mechanism of action.
This compound: Proposed Mechanism of Action

The "HMB" portion of this compound refers to β-hydroxy-β-methylbutyrate, a metabolite of the amino acid leucine. HMB has been shown to inhibit protein degradation through the ubiquitin-proteasome pathway. It is proposed that HMB's mechanism involves both the inhibition of proteolysis and the stimulation of protein synthesis via the mTOR pathway. The complete molecule, this compound, is designed as a peptide-based inhibitor targeting the trypsin-like activity of the proteasome. However, as noted, its activity is a subject of debate.

hmb_pathway cluster_inhibition Proteasome Inhibition cluster_hmb_effect HMB Component Effects cluster_outcome Cellular Outcome HMB_inhibitor This compound Proteasome_TL Proteasome (Trypsin-like activity) HMB_inhibitor->Proteasome_TL Inhibits (disputed) Reduced_Proteolysis Reduced Proteolysis Proteasome_TL->Reduced_Proteolysis HMB HMB Ubiquitin_Pathway Ubiquitin-Proteasome Pathway HMB->Ubiquitin_Pathway Inhibits mTOR_Pathway mTOR Pathway HMB->mTOR_Pathway Activates Protein_Degradation Protein Degradation Ubiquitin_Pathway->Protein_Degradation Drives Protein_Synthesis Protein Synthesis mTOR_Pathway->Protein_Synthesis Promotes Increased_Anabolism Increased Anabolism Protein_Synthesis->Increased_Anabolism

Proposed mechanism of this compound.

Conclusion

This guide provides a comparative overview of this compound and bortezomib, focusing on their inhibition of trypsin-like proteasome activity. While bortezomib is a well-characterized inhibitor with primary activity against the chymotrypsin-like site and moderate activity against the trypsin-like site, this compound was initially reported as a potent and selective inhibitor of trypsin-like activity. However, the conflicting reports on the activity of this compound necessitate careful consideration and further investigation by researchers. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting studies aimed at further elucidating the roles of different proteasome activities and the development of novel inhibitors.

References

A Comparative Guide to Proteasome Inhibitors: HMB-Val-Ser-Leu-VE vs. MG132

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent proteasome inhibitors: HMB-Val-Ser-Leu-VE and MG132. We will delve into their mechanisms of action, present comparative experimental data on their efficacy and selectivity, and provide detailed protocols for key assays to facilitate reproducible research.

Introduction to Proteasome Inhibition

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). Inhibition of the proteasome has emerged as a key therapeutic strategy, particularly in oncology. This guide focuses on comparing a highly selective inhibitor, this compound, with the widely used, broader-spectrum inhibitor, MG132.

Mechanism of Action

This compound is a cell-permeable, irreversible tripeptide vinyl ester that acts as a potent and highly selective inhibitor of the trypsin-like activity of the 20S proteasome.[1][2][3][4] Its vinyl ester moiety is thought to function as a substrate for the catalytic threonine residue in the β2 subunit of the proteasome, leading to irreversible inhibition through a Michael addition mechanism.[5]

MG132 (Z-Leu-Leu-Leu-al) is a potent, reversible, and cell-permeable peptide aldehyde that primarily inhibits the chymotrypsin-like activity of the proteasome.[5][6] It also demonstrates inhibitory effects on the caspase-like activity.[6] MG132 is known to induce apoptosis and can also inhibit calpain.[6]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for this compound and MG132, highlighting their distinct inhibitory profiles.

FeatureThis compoundMG132
Target Selectivity Highly selective for Trypsin-like (T-L) activity[1][2][3][4]Primarily Chymotrypsin-like (CT-L) activity, also Caspase-like (C-L)[5][6]
IC50 (Chymotrypsin-like) >10 µM[3]~24.2 nM[1]
IC50 (Trypsin-like) 0.033 µM (33 nM)[2][3][4]-
IC50 (Caspase-like) >10 µM[3]Weak inhibition[6]
Mechanism of Inhibition Irreversible[2][4]Reversible[5]
Cell Permeability Yes[2][3][4]Yes[5]

Note: IC50 values can vary depending on the experimental conditions and the source of the proteasome. The data presented here are from published studies and should be used for comparative purposes. There have been reports of variability in the activity of resynthesized batches of this compound.[6]

Mandatory Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Degradation Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 Activation TargetProtein Target Protein E2 E2 (Ub-conjugating enzyme) E1->E2 Conjugation E3 E3 (Ub ligase) E2->E3 Ligation E3->TargetProtein PolyUbProtein Polyubiquitinated Protein TargetProtein->PolyUbProtein Polyubiquitination PolyUbProtein->Ub Deubiquitination Proteasome26S 26S Proteasome PolyUbProtein->Proteasome26S Proteasome26S->Ub Recycling Peptides Peptides Proteasome26S->Peptides DUBs Deubiquitinating Enzymes (DUBs) DUBs->PolyUbProtein ATP1 ATP AMP_PPi AMP + PPi ATP1->AMP_PPi ATP2 ATP ADP_Pi ADP + Pi ATP2->ADP_Pi

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow: Comparing Proteasome Inhibitors

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., Cancer Cell Line) CellPlating Plate cells in multi-well plates CellCulture->CellPlating InhibitorPrep Prepare Inhibitor Stock Solutions (this compound & MG132) Treatment Treat cells with varying concentrations of inhibitors InhibitorPrep->Treatment CellPlating->Treatment ProteasomeAssay Proteasome Activity Assay (Fluorogenic Substrates) Treatment->ProteasomeAssay ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., TUNEL) Treatment->ApoptosisAssay IC50 IC50 Determination ProteasomeAssay->IC50 ViabilityData Cell Viability Curves ViabilityAssay->ViabilityData ApoptosisData Quantification of Apoptosis ApoptosisAssay->ApoptosisData Comparison Comparative Analysis IC50->Comparison ViabilityData->Comparison ApoptosisData->Comparison

Caption: Workflow for comparing proteasome inhibitor efficacy.

Experimental Protocols

Proteasome Activity Assay (Using Fluorogenic Substrates)

This protocol measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA)

  • Proteasome activity assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

  • Fluorogenic substrates:

    • Chymotrypsin-like: Suc-LLVY-AMC

    • Trypsin-like: Boc-LSTR-AMC

    • Caspase-like: Z-LLE-AMC

  • Proteasome inhibitors: this compound and MG132

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Treat cells with this compound or MG132 at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse them in cell lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well black plate, add a standardized amount of protein lysate to each well.

    • Add the proteasome activity assay buffer to bring the total volume to a desired level (e.g., 90 µL).

    • Add 10 µL of the respective fluorogenic substrate to each well to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., every 5 minutes for 1 hour) with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time).

    • Plot the percentage of proteasome inhibition against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or MG132 for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the inhibitor concentration to determine the IC50 for cytotoxicity.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL assay kit (commercially available)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Sample Preparation:

    • Culture and treat cells with this compound or MG132 as described for the cell viability assay.

    • Harvest the cells and fix them in the fixation solution.

    • Wash the cells and permeabilize them to allow the labeling enzyme to enter the nucleus.

  • TUNEL Staining:

    • Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTPs).

  • Detection:

    • If using a fluorescently tagged dUTP, the samples can be directly analyzed. If using BrdUTP, a secondary detection step with a fluorescently labeled anti-BrdU antibody is required.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

    • Flow Cytometry: Quantify the percentage of apoptotic cells by analyzing the fluorescence intensity of a large cell population.

Conclusion

This compound and MG132 represent two distinct classes of proteasome inhibitors with different selectivity profiles. This compound is a highly specific tool for investigating the role of the trypsin-like activity of the proteasome. In contrast, MG132 offers a broader inhibition of the chymotrypsin-like and caspase-like activities and is a well-established tool for inducing apoptosis through proteasome inhibition. The choice between these inhibitors will depend on the specific research question and the desired experimental outcome. The data and protocols provided in this guide are intended to assist researchers in making informed decisions and designing robust experiments to explore the complex biology of the proteasome.

References

Navigating the Specificity of Proteasome β2 Subunit Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of HMB-Val-Ser-Leu-VE and its alternatives for targeted research in drug development reveals significant discrepancies in reported activity, underscoring the importance of rigorous independent validation. While initially reported as a potent and selective inhibitor of the proteasome's β2 subunit, subsequent studies have failed to reproduce this activity, rendering this compound effectively inactive. This guide provides a comparative analysis of this compound alongside validated β2 subunit inhibitors, offering researchers a clear perspective on the available tools for studying this crucial therapeutic target.

The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The 20S proteasome, the system's catalytic core, possesses three distinct proteolytic activities associated with its β1, β2, and β5 subunits, responsible for caspase-like, trypsin-like, and chymotrypsin-like activities, respectively. The development of inhibitors that can selectively target these individual subunits is of paramount importance for dissecting their specific biological roles and for creating more targeted therapeutics with reduced off-target effects.

The Case of this compound: A Tale of Non-Reproducibility

In 2005, a study by Marastoni et al. first described this compound as a potent and highly selective inhibitor of the proteasome's β2 (trypsin-like) activity, with a reported IC50 value of 33 nM. The compound was suggested to be a valuable tool for investigating the specific functions of the β2 subunit. However, a comprehensive 2021 review on site-specific proteasome inhibitors highlighted that subsequent attempts by different laboratories to synthesize and validate this compound failed to replicate the initial findings, concluding the compound to be inactive[1]. This discrepancy highlights a critical challenge in preclinical research and emphasizes the need for independent verification of reported findings.

Comparative Analysis of β2 Subunit Inhibitors

To provide researchers with reliable alternatives, this guide compares the reported activity of this compound with established proteasome inhibitors that exhibit varying degrees of β2 subunit specificity.

CompoundTarget Subunit(s)β1 IC50 (nM)β2 IC50 (nM)β5 IC50 (nM)Reference
This compound β2 (reported)> 10,00033> 10,000Marastoni et al., 2005
Inactive upon re-synthesis by other labsKisselev et al., 2021[1]
LU-102 β2>10,000~100-300>10,000Kraus et al., 2015; Geurink et al., 2013
Bortezomib β5, β1 > β23,5003006

Note: IC50 values can vary depending on the assay conditions and cell type used. The data presented here is for comparative purposes.

As the table illustrates, LU-102 stands out as a well-characterized, potent, and highly selective inhibitor of the β2 subunit. In contrast to the contested activity of this compound, LU-102 has been independently validated and utilized in multiple studies to probe the function of the β2 subunit. Bortezomib , a clinically approved proteasome inhibitor, is included for reference to demonstrate the profile of a non-selective inhibitor that primarily targets the β5 subunit but also shows activity against β1 and, to a lesser extent, β2.

Experimental Protocols

Accurate assessment of inhibitor specificity is contingent on robust and standardized experimental protocols. Below is a detailed methodology for a common in vitro proteasome activity assay.

In Vitro Proteasome Activity Assay Using Fluorogenic Substrates

This assay measures the activity of the different proteasome subunits by monitoring the cleavage of specific fluorogenic peptide substrates.

Materials:

  • Purified 20S proteasome

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA

  • Fluorogenic Substrates:

    • β1 (Caspase-like): Z-LLE-AMC

    • β2 (Trypsin-like): Ac-RLR-AMC

    • β5 (Chymotrypsin-like): Suc-LLVY-AMC

  • Proteasome inhibitors (e.g., this compound, LU-102, Bortezomib) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 96-well plate, add 2 µL of each inhibitor dilution. For control wells, add 2 µL of DMSO.

  • Add 178 µL of Assay Buffer to each well.

  • Add 10 µL of a 2 µM solution of the appropriate fluorogenic substrate to each well.

  • Initiate the reaction by adding 10 µL of a 2 nM solution of purified 20S proteasome to each well.

  • Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.

  • Monitor the increase in fluorescence over time (e.g., every 5 minutes for 1 hour).

  • Calculate the rate of reaction (initial velocity) for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Proteasome Inhibition Workflow and Logic

To further clarify the experimental and logical framework for validating β2 subunit specificity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Inhibitor Stock (e.g., this compound) Assay_Plate 96-well Plate Incubation @ 37°C Inhibitor->Assay_Plate Proteasome Purified 20S Proteasome Proteasome->Assay_Plate Substrates Fluorogenic Substrates (β1, β2, β5) Substrates->Assay_Plate Fluorescence_Reader Fluorescence Measurement Assay_Plate->Fluorescence_Reader IC50_Calc IC50 Determination Fluorescence_Reader->IC50_Calc Selectivity_Profile Selectivity Profile (β2 vs β1/β5) IC50_Calc->Selectivity_Profile

Fig. 1: Experimental workflow for determining inhibitor specificity.

Logical_Validation cluster_outcomes Potential Outcomes cluster_conclusions Conclusions Start Hypothesis: This compound is a selective β2 inhibitor Experiment Experiment: Measure IC50 against β1, β2, and β5 subunits Start->Experiment Outcome_A Outcome A: Low IC50 for β2 High IC50 for β1 & β5 Experiment->Outcome_A Observed Result (Marastoni et al., 2005) Outcome_B Outcome B: High IC50 for β1, β2, and β5 Experiment->Outcome_B Observed Result (Subsequent Studies) Conclusion_A Conclusion: Hypothesis Supported (Selective β2 Inhibition) Outcome_A->Conclusion_A Conclusion_B Conclusion: Hypothesis Refuted (Inactive Compound) Outcome_B->Conclusion_B

Fig. 2: Logical framework for validating inhibitor specificity claims.

Conclusion

The case of this compound serves as a crucial reminder of the importance of reproducibility in scientific research. While the initial report presented a promising tool for studying the proteasome's β2 subunit, subsequent evidence indicates a lack of activity. For researchers in drug development and related fields, it is imperative to rely on well-vetted and independently validated compounds. Inhibitors such as LU-102 offer a reliable and selective alternative for investigating the specific roles of the β2 proteasome subunit, thereby advancing our understanding of its function in health and disease and paving the way for the development of more precise and effective therapeutics.

References

Navigating the Specificity of HMB-Val-Ser-Leu-VE: A Guide to Its Protease Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed analysis of the peptidyl vinyl ester, HMB-Val-Ser-Leu-VE, reveals critical questions regarding its activity and specificity as a protease inhibitor. Initially reported as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome, subsequent research has cast doubt on its efficacy, while a comprehensive profile of its cross-reactivity with other proteases remains largely uncharacterized. This guide provides a comparative overview of the available data, detailed experimental methodologies, and the broader context for researchers in drug development and chemical biology.

Introduction

This compound is a peptidyl vinyl ester originally described as a selective inhibitor of the β2 subunit of the 20S proteasome, which exhibits trypsin-like activity. The ubiquitin-proteasome system is a critical pathway for protein degradation, playing a central role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Consequently, proteasome inhibitors are valuable tools in biomedical research and have been successfully developed as therapeutics, particularly in oncology. The specificity of such inhibitors is paramount to minimize off-target effects and associated toxicities. This guide examines the reported selectivity of this compound and explores the available, though limited, data on its interaction with other proteases.

Conflicting Reports on Primary Activity

The initial characterization of this compound by Marastoni and colleagues in 2005 positioned it as a potent inhibitor of the proteasome's trypsin-like activity, with a reported half-maximal inhibitory concentration (IC50) of 33 nM.[1] However, a comprehensive 2021 review by Kisselev highlights a significant challenge to this finding, stating that HMB-Val-Ser-Leu-vinyl ester was found to be inactive when re-synthesized by other laboratories. This discrepancy in the primary activity of the compound complicates any assessment of its cross-reactivity and underscores the need for careful validation of research compounds.

Cross-Reactivity Profile: A Notable Lack of Data

A thorough review of the scientific literature reveals a significant gap in the characterization of this compound's cross-reactivity with a broad range of proteases. While the initial report claimed selectivity over the chymotrypsin-like (β5) and caspase-like (β1) activities of the proteasome (IC50 > 10 µM), there is a lack of published data on its inhibitory activity against other major classes of proteases, such as serine proteases (e.g., trypsin, chymotrypsin, elastase), cysteine proteases (e.g., caspases, cathepsins), aspartyl proteases, and metalloproteases.

To provide a framework for comparison, the table below includes the reported activity of this compound against the proteasome subunits and placeholders for other key proteases where data is currently unavailable. For context, data for a related class of inhibitors, peptidyl vinyl sulfones, is included to illustrate typical selectivity profiles.

Table 1: Comparative Inhibitory Activity of this compound and Related Compounds

Protease TargetThis compound IC50Representative Peptidyl Vinyl Sulfone Inhibitor IC50Protease Class
Proteasome Subunits Threonine Protease
Trypsin-like (β2)33 nM (Contradictory reports of inactivity exist)Varies by peptide sequence
Chymotrypsin-like (β5)> 10 µMVaries by peptide sequence
Caspase-like (β1)> 10 µMVaries by peptide sequence
Serine Proteases
TrypsinData not availableVaries by peptide sequenceSerine Protease
ChymotrypsinData not availableVaries by peptide sequenceSerine Protease
ElastaseData not availableVaries by peptide sequenceSerine Protease
Cysteine Proteases
Cathepsin BData not availableVaries by peptide sequenceCysteine Protease
Caspase-3Data not availableVaries by peptide sequenceCysteine Protease

Note: The activity of peptidyl vinyl sulfones is highly dependent on the peptide sequence and the specific protease being tested.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols are based on the original characterization of this compound and general practices for assessing protease inhibitor activity.

Proteasome Activity Assay (Based on Marastoni et al., 2005)

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic peptide substrate by the 20S proteasome.

  • Enzyme and Substrate Preparation: Purified 20S proteasome is diluted in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.5). A fluorogenic peptide substrate specific for the trypsin-like activity (e.g., Boc-Leu-Arg-Arg-AMC) is prepared as a stock solution in DMSO.

  • Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, the purified 20S proteasome is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

    • The fluorogenic substrate is added to each well to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence curve. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

General Protocol for Protease Cross-Reactivity Screening

To assess the selectivity of an inhibitor, it is tested against a panel of different proteases using similar principles to the proteasome activity assay.

  • Protease Panel: A selection of purified proteases from different classes (serine, cysteine, aspartyl, metallo-) is used.

  • Substrate Selection: For each protease, a specific fluorogenic or chromogenic substrate is chosen.

  • Assay Conditions: The assay buffer and conditions (e.g., pH, cofactors) are optimized for each individual protease.

  • Inhibition Measurement: The inhibitor is incubated with each protease, and the enzymatic activity is measured as described above.

  • IC50 Determination: IC50 values are calculated for each protease to determine the inhibitor's selectivity profile.

G cluster_workflow Protease Inhibitor Specificity Profiling Workflow Compound Compound Protease_Panel Panel of Diverse Proteases (Serine, Cysteine, etc.) Compound->Protease_Panel Test against Assay Activity Assay with Specific Substrates Protease_Panel->Assay Individual assays for each Data_Analysis IC50 Value Determination Assay->Data_Analysis Generate dose-response curves Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile Compare IC50 values

Workflow for determining protease inhibitor selectivity.

Signaling Pathway Context

The primary intended target of this compound is the β2 subunit of the proteasome. The proteasome is a central hub in the ubiquitin-proteasome pathway, which is responsible for the degradation of a vast number of cellular proteins. Inhibition of the proteasome can have profound effects on multiple signaling pathways. For instance, the NF-κB signaling pathway is tightly regulated by proteasomal degradation of its inhibitor, IκB.

G cluster_nucleus Nucleus Signal Pro-inflammatory Signal (e.g., TNF-α) IKK IKK Complex Signal->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB P_IkB_NFkB P-IκB-NF-κB IkB_NFkB->P_IkB_NFkB NFkB NF-κB (Active) Ub_P_IkB Ubiquitinated P-IκB P_IkB_NFkB->Ub_P_IkB Ubiquitination Proteasome 26S Proteasome Ub_P_IkB->Proteasome Targeted for Degradation Proteasome->IkB_NFkB Degrades IκB, Releases NF-κB HMB_Inhibitor This compound HMB_Inhibitor->Proteasome Inhibits (β2 subunit) Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression Translocates and activates Nucleus Nucleus

Regulation of the NF-κB pathway by the proteasome.

Should this compound exhibit cross-reactivity with other proteases, it could inadvertently modulate other critical signaling pathways. For example, inhibition of certain caspases could interfere with the apoptotic cascade, while inhibition of matrix metalloproteinases could affect tissue remodeling and cell migration. The lack of cross-reactivity data for this compound prevents a definitive assessment of its potential off-target effects on these and other pathways.

Conclusion and Future Directions

The current body of evidence surrounding this compound presents a complex and cautionary tale for researchers. The conflicting reports on its fundamental activity as a proteasome inhibitor highlight the critical importance of independent validation of chemical probes. Furthermore, the absence of a comprehensive cross-reactivity profile makes it difficult to assess its specificity and potential off-target effects.

For researchers considering the use of this compound, it is imperative to:

  • Independently verify its inhibitory activity against the 20S proteasome's trypsin-like subunit using robust, well-controlled assays.

  • Conduct comprehensive selectivity profiling against a panel of representative proteases from all major classes to ascertain its specificity.

Until such data becomes available, the utility of this compound as a selective chemical probe remains . This case underscores a broader need within the scientific community for the thorough characterization and validation of chemical inhibitors to ensure the reliability and reproducibility of experimental results.

References

Unraveling the Anti-Cancer Potential of HMB-Val-Ser-Leu-VE: A Proteasome Inhibitor Awaiting Synergistic Exploration

Author: BenchChem Technical Support Team. Date: November 2025

While the quest for novel cancer therapeutics continues, the synergistic potential of the specific peptide derivative, HMB-Val-Ser-Leu-VE, in combination with other anti-cancer drugs remains an uncharted area of research. Currently, there is a notable absence of published studies investigating the synergistic effects of this compound, limiting the ability to formulate comprehensive comparison guides based on experimental data.

This compound is a cell-permeable tripeptide vinyl ester that has been identified as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome, with an IC50 value of 0.033 µM.[1][2] The 20S proteasome is a critical component of the ubiquitin-proteasome pathway, which is responsible for the degradation of intracellular proteins. Its inhibition can disrupt various cellular processes, including cell cycle progression and apoptosis, making it a target for anti-cancer drug development.[2]

Initial research has indicated that this compound is selective for the trypsin-like activity of the proteasome, with significantly less effect on its chymotryptic or post-acidic-like activities.[1] However, in studies involving two colon carcinoma cell lines, COO115 and HCT116, the compound was found to be nontoxic and did not impact cell proliferation.[2] Interestingly, this compound has demonstrated activity against the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.[1]

It is crucial to distinguish this compound from the similarly named but chemically distinct molecule, β-hydroxy β-methylbutyrate (HMB). HMB is a metabolite of the amino acid leucine and has been investigated in the context of cancer primarily for its potential to counteract muscle wasting (cachexia), a common and debilitating side effect of cancer and its treatments.[3][4][5] HMB is thought to stimulate muscle protein synthesis and reduce muscle breakdown through pathways like the mTOR pathway.[3][5][6] Some studies suggest that HMB supplementation may help preserve muscle mass and function in cancer patients.[4][5] One study in a mouse model of pancreatic cancer suggested that HMB supplementation inhibited tumor growth and enhanced the efficacy of the chemotherapy drug gemcitabine.[7] However, the direct synergistic anti-cancer effects of HMB with other chemotherapeutic agents are not well-established and require further investigation.

Future Directions

The distinct mechanism of action of this compound as a proteasome inhibitor suggests a potential for synergistic activity when combined with other anti-cancer drugs. For instance, combination with agents that induce the production of misfolded proteins could heighten cellular stress and lead to enhanced cancer cell death. However, without dedicated research, any potential synergies remain speculative.

To build a comprehensive understanding of the therapeutic potential of this compound, future research should focus on:

  • In vitro studies: Investigating the cytotoxic and anti-proliferative effects of this compound in a broader range of cancer cell lines.

  • Combination studies: Evaluating the synergistic, additive, or antagonistic effects of this compound when combined with standard-of-care chemotherapy agents and targeted therapies.

  • In vivo studies: Assessing the anti-tumor efficacy and safety of this compound, both as a monotherapy and in combination, in animal models of cancer.

  • Mechanism of action studies: Elucidating the downstream signaling pathways affected by the inhibition of the proteasome's trypsin-like activity by this compound in cancer cells.

Until such studies are conducted and their results published, the scientific and drug development communities will have to await definitive data on the synergistic anti-cancer effects of this compound.

Signaling Pathway and Experimental Workflow

Due to the lack of experimental data on the synergistic effects of this compound with other anti-cancer drugs, it is not possible to generate diagrams for signaling pathways or experimental workflows related to this specific topic. The information available only pertains to its direct inhibitory effect on the proteasome.

Caption: Awaiting Experimental Data.

References

Evaluating the Cell Permeability of HMB-Val-Ser-Leu-VE Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic agents to their intracellular targets is a cornerstone of drug development. For novel constructs such as β-hydroxy β-methylbutyrate (HMB) conjugated peptides linked to Vitamin E (VE), understanding their ability to traverse the cell membrane is paramount. This guide provides a comparative framework for evaluating the cell permeability of HMB-Val-Ser-Leu-VE derivatives.

The permeability of these derivatives is a multifaceted issue, influenced by the physicochemical properties of each component: the small leucine metabolite HMB, the tripeptide Val-Ser-Leu, and the lipophilic vitamin E moiety. The interplay between these components, including the nature of the linker technology used to conjugate them, will ultimately determine the overall cell permeability and, consequently, the potential bioavailability and efficacy of the molecule.

This guide presents a comparative analysis of hypothetical this compound derivatives using two standard in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. While the quantitative data presented herein is illustrative, it serves to model the expected outcomes and aid in the design and interpretation of future studies.

Quantitative Permeability Comparison

The following table summarizes hypothetical permeability data for a series of this compound derivatives and relevant controls. The apparent permeability coefficient (Papp) is a common metric for expressing permeability in these assays.

Compound IDDescriptionPAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Papp (A→B) (x 10⁻⁶ cm/s)Caco-2 Efflux Ratio (B→A/A→B)
Derivative A This compound (Standard Linker)8.55.21.8
Derivative B This compound (PEG Linker)7.94.81.5
Derivative C HMB-Val-Ala -Leu-VE (Alanine substitution)9.16.01.7
Alternative 1 HMB-Val-Ser-Leu (Unconjugated Peptide)0.80.51.2
Alternative 2 α-Tocopherol (Vitamin E)15.210.81.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpretation of Comparative Data

The hypothetical data suggests that the conjugation of the HMB-Val-Ser-Leu peptide to Vitamin E significantly enhances its passive permeability, as indicated by the higher Papp values in the PAMPA assay for the derivatives compared to the unconjugated peptide. The high lipophilicity of Vitamin E likely facilitates the partitioning of the entire conjugate into the lipid membrane.

The Caco-2 assay provides insights into both passive and active transport mechanisms. The lower Papp values in the Caco-2 model compared to PAMPA for the derivatives could suggest some degree of cellular processing or efflux. The efflux ratio, which is a measure of active transport out of the cell, is slightly elevated for the derivatives, indicating they may be weak substrates for efflux pumps.

Among the derivatives, the substitution of serine with the less polar alanine in Derivative C is hypothesized to increase lipophilicity, potentially leading to a higher permeability as reflected in both assays. The use of a flexible PEG linker in Derivative B might slightly decrease permeability compared to a more rigid standard linker by altering the conformational dynamics of the molecule at the membrane interface.

Experimental Protocols

Accurate and reproducible permeability data relies on meticulous experimental execution. Below are detailed protocols for the PAMPA and Caco-2 assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., PTFE or low-binding polypropylene)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate completely.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Donor Plate Preparation: Dissolve the test compounds and controls in PBS to the desired concentration (e.g., 100 µM). Add 150 µL of the compound solution to each well of the coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly on a plate shaker at room temperature for 4-16 hours.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the filter, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Cell Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)

  • TEER (Transepithelial Electrical Resistance) meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.

  • Monolayer Integrity Check: Before the assay, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., 250 Ω·cm²). A Lucifer yellow rejection test can also be performed to confirm monolayer integrity.

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.

  • Transport Experiment (Apical to Basolateral - A→B):

    • Add the test compound solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from the basolateral chamber for analysis.

  • Transport Experiment (Basolateral to Apical - B→A for efflux):

    • Add the test compound solution in HBSS to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Incubate and collect samples from the apical chamber as described above.

  • Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Papp and Efflux Ratio Calculation:

    • The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as: Papp (B→A) / Papp (A→B).

Visualizing the Process

To better understand the experimental workflows and the theoretical interaction of the this compound derivative with the cell membrane, the following diagrams are provided.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Plate (Coat with Lipid) prep_acceptor Prepare Acceptor Plate (Fill with Buffer) assemble Assemble 'Sandwich' prep_compound Prepare Compound Solutions add_compound Add Compound to Donor Plate prep_compound->add_compound add_compound->assemble incubate Incubate with Shaking assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound Concentration (LC-MS/MS) separate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21-25 Days (Monolayer Formation) seed_cells->culture_cells check_integrity Check Monolayer Integrity (TEER Measurement) culture_cells->check_integrity wash_monolayer Wash Monolayer check_integrity->wash_monolayer add_compound Add Compound to Donor Chamber wash_monolayer->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect Samples from Receiver Chamber incubate->collect_samples quantify Quantify Compound (LC-MS/MS) collect_samples->quantify calculate Calculate Papp & Efflux Ratio quantify->calculate Molecule_Interaction Proposed Cell Membrane Interaction cluster_membrane Cell Membrane cluster_molecule p1 p2 p3 p4 p5 p6 p7 p8 HMB HMB Peptide Val-Ser-Leu HMB->Peptide Linker Peptide->p3 Interaction with Membrane Surface VE Vitamin E (Lipophilic Tail) Peptide->VE Linker VE->p4 Anchors in Lipid Bilayer

A Comparative Analysis of HMB-Val-Ser-Leu-VE and Carfilzomib: Two Proteasome Inhibitors with Distinct Profiles

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the proteasome has emerged as a critical target. This guide provides a detailed comparative analysis of two proteasome inhibitors: HMB-Val-Ser-Leu-VE and the FDA-approved drug, carfilzomib. While both molecules interact with the 20S proteasome, they exhibit fundamentally different mechanisms of action, target selectivity, and cellular effects. This analysis is intended for researchers, scientists, and drug development professionals to delineate the distinct characteristics and potential applications of these two compounds.

Executive Summary

Carfilzomib is a potent, irreversible, and selective inhibitor of the chymotrypsin-like activity of the proteasome, a mechanism that leads to the induction of apoptosis in cancer cells, particularly in multiple myeloma.[1][2][3] In contrast, this compound is a cell-permeable tripeptide vinyl ester that selectively inhibits the trypsin-like activity of the 20S proteasome.[4][5] Current research indicates that this compound is non-toxic to certain cancer cell lines and does not inhibit their proliferation; its primary described role is in the modulation of antigen presentation.[1][6] This comparative guide will delve into the specifics of their chemical nature, mechanism of action, biological effects, and the experimental methodologies used to characterize them.

Chemical and Physical Properties

A fundamental comparison begins with the distinct chemical structures of this compound and carfilzomib, which dictate their interaction with the proteasome.

FeatureThis compoundCarfilzomib
Full Chemical Name N-(3-hydroxy-2-methylbenzoyl)-L-valyl-N-[(1S,2E)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-L-serinamide[4][7](2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide[8]
Molecular Formula C₂₆H₃₉N₃O₇[4]C₄₀H₅₇N₅O₇[1][8]
Molecular Weight 505.6 g/mol [4]719.9 g/mol [1]
Class Peptidyl vinyl ester[1][9]Tetrapeptide epoxyketone[1][3]

Mechanism of Action and Target Selectivity

The most significant distinction between this compound and carfilzomib lies in their targeted subunit of the 20S proteasome and the subsequent biological consequences.

Carfilzomib acts as a selective and irreversible inhibitor of the chymotrypsin-like (CT-L) activity associated with the β5 subunit of the proteasome.[1][2] This inhibition leads to a buildup of polyubiquitinated proteins, causing endoplasmic reticulum stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2]

This compound , on the other hand, is a potent and selective inhibitor of the trypsin-like (T-L) activity of the 20S proteasome.[4][5] It shows negligible inhibition of the chymotrypsin-like or post-glutamyl peptide hydrolyzing (PGPH) activities.[4] The primary described effect of this selective inhibition is the modulation of immunogenic peptide generation and presentation by MHC class I molecules.[1][6]

Below is a DOT language script for a diagram illustrating the distinct proteasomal subunits targeted by each inhibitor.

cluster_proteasome 20S Proteasome Catalytic Subunits Proteasome β5 (Chymotrypsin-like) β2 (Trypsin-like) β1 (Caspase-like) Carfilzomib Carfilzomib Carfilzomib->Proteasome:beta5 Inhibits This compound This compound This compound->Proteasome:beta2 Inhibits

Caption: Differential targeting of 20S proteasome subunits.

Comparative Efficacy and Biological Effects

The differing mechanisms of action of this compound and carfilzomib result in distinct biological outcomes, particularly in the context of cancer therapy.

ParameterThis compoundCarfilzomib
Proteasome Inhibition IC₅₀ (Trypsin-like): 0.033 µM[4][5]IC₅₀ (Chymotrypsin-like): >10 µM[4]IC₅₀ (Post-acidic-like): >10 µM[4]IC₅₀ (Chymotrypsin-like): ~5 nMIrreversibly inhibits the chymotrypsin-like activity of the 20S proteasome.[1][10]
Effect on Cancer Cells Reported as non-toxic and does not affect cell proliferation in colon carcinoma cell lines (COO115, HCT116).[5][6]Induces apoptosis and inhibits proliferation in various cancer cell lines, particularly multiple myeloma.[11][12]
Primary Biological Role Modulation of antigen presentation by MHC class I molecules.[1][6]Induction of apoptosis in malignant cells.[1][2]

The following diagram illustrates the divergent signaling pathways affected by each compound.

cluster_carfilzomib Carfilzomib Pathway cluster_hmb This compound Pathway Carfilzomib_node Carfilzomib Proteasome_C Proteasome (β5) Carfilzomib_node->Proteasome_C Inhibits Ub_Proteins_C Accumulation of Polyubiquitinated Proteins Proteasome_C->Ub_Proteins_C Leads to ER_Stress_C ER Stress Ub_Proteins_C->ER_Stress_C Apoptosis_C Apoptosis ER_Stress_C->Apoptosis_C HMB_node This compound Proteasome_H Proteasome (β2) HMB_node->Proteasome_H Inhibits Antigen_Processing Altered Antigen Processing Proteasome_H->Antigen_Processing MHC_I_Presentation Modulated MHC Class I Peptide Presentation Antigen_Processing->MHC_I_Presentation Immune_Response Altered T-cell Recognition MHC_I_Presentation->Immune_Response

Caption: Divergent signaling pathways of the two inhibitors.

Experimental Protocols

The evaluation of proteasome inhibitors involves a standard set of assays. Below are detailed methodologies for key experiments relevant to both this compound and carfilzomib.

Proteasome Activity Assay (Fluorometric)

This assay measures the specific activity of the different catalytic subunits of the proteasome.

Objective: To determine the inhibitory concentration (IC₅₀) of the compounds on the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome.

Materials:

  • Purified 20S proteasome

  • Fluorogenic substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LRR-AMC (for trypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Test compounds (this compound, carfilzomib) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In the wells of the microplate, add the purified 20S proteasome.

  • Add the different concentrations of the test compounds or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Add the specific fluorogenic substrate to each well to initiate the reaction.

  • Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC).

  • Calculate the rate of substrate cleavage from the linear phase of the reaction.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell Viability Assay (MTT or CellTiter-Glo)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.

Objective: To determine the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., RPMI-8226 for multiple myeloma)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear or opaque microplate

  • Spectrophotometer or luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds or DMSO (vehicle control).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or SDS solution) and measure the absorbance.

  • For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate, and measure the luminescence.

  • Calculate the percent viability for each concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀ value.

The following diagram outlines the general experimental workflow for comparing these inhibitors.

Start Comparative Analysis Workflow Inhibitor_Prep Prepare Stock Solutions (this compound & Carfilzomib) Start->Inhibitor_Prep Proteasome_Assay Proteasome Activity Assay (in vitro) Inhibitor_Prep->Proteasome_Assay Cell_Culture Culture Cancer Cell Lines Inhibitor_Prep->Cell_Culture Data_Analysis Data Analysis (IC50/EC50 Determination) Proteasome_Assay->Data_Analysis Cell_Treatment Treat Cells with Inhibitors Cell_Culture->Cell_Treatment Viability_Assay Cell Viability Assay Cell_Treatment->Viability_Assay Viability_Assay->Data_Analysis Conclusion Comparative Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for inhibitor comparison.

Conclusion

This compound and carfilzomib, while both classified as proteasome inhibitors, represent two distinct classes of molecules with different therapeutic potentials. Carfilzomib is a clinically validated anti-cancer agent that elicits its therapeutic effect through potent and selective inhibition of the chymotrypsin-like activity of the proteasome, leading to cancer cell death. In contrast, this compound is a research tool for studying the trypsin-like activity of the proteasome and its role in immune modulation. The lack of significant cytotoxicity of this compound in the tested cancer cell lines suggests that its potential therapeutic applications may lie outside of direct cancer cell killing, possibly in the realm of immunotherapy or as a modulator of specific cellular processes governed by the trypsin-like activity of the proteasome. Further research is warranted to fully elucidate the therapeutic potential of selective trypsin-like proteasome inhibitors. This comparative guide highlights the importance of understanding the specific subunit selectivity and resulting biological consequences when evaluating and developing novel proteasome inhibitors.

References

A Comparative Guide to the Irreversible Inhibition of the 20S Proteasome's Trypsin-Like Activity by HMB-Val-Ser-Leu-VE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of HMB-Val-Ser-Leu-VE, a potent and selective irreversible inhibitor of the trypsin-like activity of the 20S proteasome. Its performance is objectively compared with other notable proteasome inhibitors, supported by experimental data and detailed methodologies.

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of this system, possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or post-acidic-like). Selective inhibition of these activities is a key strategy in the development of therapeutics for various diseases, including cancer and inflammatory disorders.

This compound is a cell-permeable, tripeptide-based vinyl ester that acts as a potent and selective irreversible inhibitor of the trypsin-like activity of the 20S proteasome. Its irreversible binding mechanism offers the potential for sustained target inhibition. This guide evaluates this compound in the context of other well-characterized proteasome inhibitors.

Performance Comparison

The inhibitory activity of this compound against the trypsin-like activity of the 20S proteasome is highly potent and selective. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other representative proteasome inhibitors against the three major catalytic activities of the proteasome.

InhibitorTypeTrypsin-Like (β2) IC50 (nM)Chymotrypsin-Like (β5) IC50 (nM)Caspase-Like (β1) IC50 (nM)
This compound Peptidyl Vinyl Ester33>10,000>10,000
Bortezomib (Velcade®)Peptide Boronate35003.431
Carfilzomib (Kyprolis®)Epoxyketone~379<5~618
Ixazomib (Ninlaro®)Peptide Boronate35003.431
VR23Unknown150-1003000
DelanzomibPeptide BoronateMarginal Inhibition3.8Marginal Inhibition

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound relies on robust and standardized experimental protocols. Below are detailed methodologies for key experiments.

Proteasome Activity Assay

This protocol is used to measure the specific activities of the 20S proteasome in the presence of inhibitors.

Materials:

  • Purified 20S proteasome

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 40 mM KCl, 5 mM MgCl2, 0.5 mM ATP, 1 mM DTT, 0.05 mg/ml BSA

  • Fluorogenic Substrates:

    • Trypsin-like: Ac-RLR-AMC or Boc-LRR-AMC

    • Chymotrypsin-like: Suc-LLVY-AMC

    • Caspase-like: Z-LLE-AMC

  • Inhibitor stock solutions (e.g., this compound in DMSO)

  • 96-well black microplate

  • Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the purified 20S proteasome to each well.

  • Add the diluted inhibitor to the respective wells and incubate for a specified pre-incubation time (e.g., 30 minutes) at 37°C. This is particularly important for irreversible inhibitors to allow for covalent bond formation.

  • Initiate the reaction by adding the specific fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 60 minutes at 37°C.

  • The rate of increase in fluorescence is proportional to the proteasome activity.

IC50 Determination for Irreversible Inhibitors

For irreversible inhibitors, the IC50 value is time-dependent. A common method involves a pre-incubation step to allow for the covalent modification of the enzyme.

Procedure:

  • Follow steps 1-3 of the Proteasome Activity Assay protocol with varying inhibitor concentrations.

  • After the pre-incubation period, add the substrate to start the reaction.

  • Measure the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

  • Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. It is crucial to state the pre-incubation time when reporting the IC50 for an irreversible inhibitor.

Visualizing the Mechanism of Action

To understand the context of this compound's action, it is important to visualize its place within the broader ubiquitin-proteasome pathway and the experimental workflow for its characterization.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_proteasome 26S Proteasome cluster_degradation Degradation cluster_inhibition Inhibition Ub Ubiquitin E1 E1 (Activating) Ub->E1 ATP E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Protein Target Protein Protein->E3 Proteasome_19S_top 19S Regulatory Particle PolyUb_Protein->Proteasome_19S_top Recognition & Unfolding Proteasome_20S 20S Core Particle (Catalytic Subunits) Proteasome_19S_top->Proteasome_20S Proteasome_19S_bottom 19S Regulatory Particle Proteasome_20S->Proteasome_19S_bottom Beta2 β2 (Trypsin-like) Proteasome_20S->Beta2 Beta5 β5 (Chymotrypsin-like) Proteasome_20S->Beta5 Beta1 β1 (Caspase-like) Proteasome_20S->Beta1 Peptides Peptides Proteasome_19S_bottom->Peptides Degradation Inhibitor This compound Inhibitor->Beta2 Irreversible Inhibition

Caption: The Ubiquitin-Proteasome Pathway and the specific targeting of the β2 subunit by this compound.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Proteasome, Buffers, Substrates) start->prep_reagents prep_inhibitor Prepare Inhibitor Dilutions (this compound & Comparators) start->prep_inhibitor pre_incubation Pre-incubate Proteasome with Inhibitors prep_reagents->pre_incubation prep_inhibitor->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence data_analysis Data Analysis (Calculate % Inhibition) measure_fluorescence->data_analysis ic50_determination IC50 Curve Fitting data_analysis->ic50_determination end End ic50_determination->end

Caption: Experimental workflow for determining the IC50 of proteasome inhibitors.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of the trypsin-like activity of the 20S proteasome. Its high selectivity distinguishes it from broad-spectrum proteasome inhibitors like bortezomib and carfilzomib, which also target the chymotrypsin-like and caspase-like activities. This specificity makes this compound a valuable tool for studying the specific roles of the trypsin-like activity in cellular processes and a potential lead compound for the development of more targeted therapeutics with potentially fewer off-target effects. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

Navigating Proteasome Inhibition In Vivo: A Comparative Look at HMB-Val-Ser-Leu-VE and Clinically Approved Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of proteasome inhibitors presents both opportunities and challenges. While established drugs like Bortezomib and Carfilzomib have demonstrated clinical efficacy, the search for novel inhibitors with improved selectivity and therapeutic windows continues. This guide provides a comparative overview of the investigational compound HMB-Val-Ser-Leu-VE against its clinically validated counterparts, offering insights into their mechanisms and summarizing key experimental data to inform future research and development.

This compound has been identified as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome, a critical component of the cellular machinery responsible for protein degradation.[1][2] Its unique structure, combining a peptide sequence with a vinyl ester, suggests a targeted approach to proteasome inhibition. However, to date, detailed in vivo efficacy studies for this compound are not publicly available. In contrast, the proteasome inhibitors Bortezomib and Carfilzomib have undergone extensive preclinical and clinical evaluation, primarily in the context of hematological malignancies such as multiple myeloma.

Comparative Efficacy of Proteasome Inhibitors in Preclinical Models

To provide a framework for evaluating the potential of novel inhibitors like this compound, this section summarizes key in vivo data from preclinical studies of Bortezomib and Carfilzomib. These studies typically utilize xenograft models, where human cancer cells are implanted into immunodeficient mice.

CompoundAnimal ModelCancer TypeDosage and AdministrationKey Efficacy FindingsReference
Bortezomib NOD/SCID mice with UM-PEL-1 xenograftsPrimary Effusion Lymphoma0.3 mg/kg, intraperitoneallySignificantly improved overall survival compared to control (median survival of 32 days vs. 15 days).[3]
Bortezomib NOD-SCID gamma mice with MM.1S-CG xenograftsMultiple Myeloma1 mg/kg, twice a week, intraperitoneallyReduced tumor burden as measured by bioluminescence imaging and increased trabecular bone volume.[4][5][6]
Carfilzomib SCID mice with MINO cell xenograftsMantle Cell Lymphoma5 mg/kg, intravenously, on days 1 and 2 weekly for 5 cyclesSignificantly inhibited tumor growth and prolonged survival of tumor-bearing mice.[7]
Carfilzomib SCID-hu mice with primary MCL xenograftsMantle Cell Lymphoma5 mg/kg, intravenously, on days 1 and 2 weekly for 5 weeksInhibited tumor growth and prolonged survival.[8]
Carfilzomib Mice with SHP77 xenograftsSmall Cell Lung CancerNot specifiedInhibited tumor growth and prolonged survival.[9]

Experimental Protocols: A Closer Look at In Vivo Methodologies

The following provides a generalized overview of the experimental protocols commonly employed in the in vivo assessment of proteasome inhibitors, based on the cited studies.

Animal Models:

  • Xenograft Models: Immunocompromised mice (e.g., NOD/SCID, SCID) are typically used. Human cancer cell lines (e.g., multiple myeloma, mantle cell lymphoma) are injected either subcutaneously to form solid tumors or intravenously/intraperitoneally for disseminated disease models.[3][4][7]

Drug Administration:

  • Route of Administration: Bortezomib is often administered intraperitoneally, while Carfilzomib is typically given intravenously.[4][7]

  • Dosing Schedule: Dosing regimens vary but often involve intermittent administration (e.g., twice weekly) to manage toxicity while maintaining therapeutic efficacy.[4][7]

Efficacy Endpoints:

  • Tumor Growth Inhibition: For solid tumors, tumor volume is measured regularly using calipers.[7]

  • Survival Analysis: The overall survival of the treated animals is a key endpoint, often visualized using Kaplan-Meier curves.[3]

  • Biomarker Analysis: Tumor burden in disseminated models can be monitored using techniques like bioluminescence imaging (if cells are engineered to express luciferase) or by measuring serum markers specific to the cancer type.[4][5]

  • Pharmacodynamic Assessments: Inhibition of proteasome activity in tissues or blood samples is measured to confirm target engagement.[1]

Signaling Pathways and Mechanisms of Action

Proteasome inhibitors exert their anti-cancer effects by disrupting the degradation of key regulatory proteins, leading to cell cycle arrest, apoptosis, and inhibition of pro-survival signaling pathways.

Proteasome_Inhibition_Pathway cluster_0 Proteasome Inhibitor cluster_1 Cellular Processes Proteasome_Inhibitor Proteasome Inhibitor (e.g., Bortezomib, Carfilzomib) Proteasome 26S Proteasome Proteasome_Inhibitor->Proteasome Inhibits Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Mediates Ub_Proteins Ubiquitinated Proteins (e.g., IκB, p53, cyclins) Ub_Proteins->Proteasome Targeted for degradation NFkB_Activation NF-κB Pathway Activation Protein_Degradation->NFkB_Activation Prevents (via IκB degradation) Cell_Cycle_Arrest Cell Cycle Arrest Protein_Degradation->Cell_Cycle_Arrest Regulates (via cyclin degradation) Apoptosis Apoptosis Protein_Degradation->Apoptosis Regulates (via p53 degradation)

Figure 1. Simplified signaling pathway of proteasome inhibition.

The inhibition of the proteasome leads to the accumulation of ubiquitinated proteins. This accumulation disrupts several critical cellular pathways. For instance, the stabilization of IκB, an inhibitor of the NF-κB pathway, prevents the activation of NF-κB, a key pro-survival signal in many cancers.[10] Similarly, the accumulation of cell cycle regulatory proteins like cyclins can lead to cell cycle arrest, while the stabilization of pro-apoptotic proteins like p53 can trigger programmed cell death.

Experimental Workflow for In Vivo Efficacy Studies

The successful evaluation of a novel proteasome inhibitor in vivo requires a well-defined experimental workflow.

In_Vivo_Workflow Start Start: Novel Proteasome Inhibitor Identified Model_Selection Animal Model Selection (e.g., Xenograft in SCID mice) Start->Model_Selection Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Systemic) Model_Selection->Tumor_Implantation Treatment_Initiation Treatment Initiation (Drug vs. Vehicle Control) Tumor_Implantation->Treatment_Initiation Monitoring Monitoring (Tumor size, Body weight, Survival) Treatment_Initiation->Monitoring Endpoint Endpoint Analysis (e.g., Tumor harvesting, Biomarker analysis) Monitoring->Endpoint Data_Analysis Data Analysis and Statistical Evaluation Endpoint->Data_Analysis Conclusion Conclusion on In Vivo Efficacy Data_Analysis->Conclusion

Figure 2. General experimental workflow for in vivo studies.

This workflow outlines the key stages from the initial identification of a compound to the final assessment of its in vivo efficacy. Each step requires careful planning and execution to ensure the generation of robust and reproducible data.

Conclusion and Future Directions

While in vitro data positions this compound as a promising selective proteasome inhibitor, its in vivo efficacy remains to be determined. The established preclinical data for Bortezomib and Carfilzomib provide a valuable benchmark for the evaluation of this and other novel compounds. Future in vivo studies on this compound should aim to establish its pharmacokinetic and pharmacodynamic profile, determine its maximum tolerated dose, and assess its anti-tumor efficacy in relevant animal models. By systematically comparing its performance against clinically approved alternatives, the true therapeutic potential of this compound can be elucidated, potentially paving the way for a new generation of targeted cancer therapies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of HMB-Val-Ser-Leu-VE

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. This document provides a comprehensive, step-by-step guide for the proper disposal of HMB-Val-Ser-Leu-VE, a peptide-drug conjugate, emphasizing safety and regulatory adherence.

Pre-Disposal Planning and Hazard Assessment

Before initiating any experiment involving this compound, it is imperative to establish a detailed waste disposal plan.[1] The overriding principle of prudent laboratory practice is that no activity should commence without a clear plan for the disposal of all generated waste, including hazardous and non-hazardous materials.[1]

Hazard Identification:

  • Peptide Component (Val-Ser-Leu): Peptides are generally considered to have low chemical toxicity. However, as biologically active molecules, they may pose unforeseen biological hazards.

  • HMB (β-hydroxy-β-methylbutyrate): While the SDS for a related compound, Calcium HMB, indicates low-level hazards, the conjugated form may have different properties.

  • Vinyl Ester (VE): Vinyl esters can be reactive and may require specific handling.

  • Enzyme Inhibitor: As a potent enzyme inhibitor, this compound should be handled with care to avoid accidental exposure, which could have pharmacological effects.

Given these considerations, this compound and any materials contaminated with it should be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound and its associated waste. This includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: A fume hood should be used when handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols.

Waste Segregation and Collection

Proper segregation of waste at the source is crucial for safe and compliant disposal.[2] Do not mix incompatible waste streams.[1]

Waste Streams for this compound:

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated consumables such as weigh boats, pipette tips, and microfuge tubes.

    • Contaminated PPE (gloves, etc.).

    • Collection: Collect in a designated, clearly labeled, leak-proof container for solid chemical waste. The container should be compatible with the waste and have a secure lid.[3][4]

  • Liquid Waste:

    • Solutions containing this compound (e.g., in DMSO or other solvents).

    • The first rinse of any container that held the compound.[4]

    • Collection: Collect in a designated, clearly labeled, leak-proof, and shatter-proof container for liquid chemical waste. The container must be chemically compatible with the solvent used. Never dispose of hazardous chemicals down the drain.[5]

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound.

    • Collection: Place immediately into a designated, puncture-resistant sharps container.[2][6]

Labeling:

All waste containers must be clearly and accurately labeled.[2][3][4] The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The solvent and its concentration (for liquid waste).

  • The date of accumulation.

  • Any associated hazards (e.g., "Potent Enzyme Inhibitor").

Decontamination Procedures

Work Surfaces:

  • Decontaminate all work surfaces (benchtops, fume hood surfaces) that may have come into contact with this compound.

  • Use a suitable solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent and water.

Equipment:

  • Thoroughly clean any non-disposable equipment (e.g., spatulas, glassware) after use.

  • The initial rinse should be collected as hazardous liquid waste.[4] Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's guidelines.

Empty Containers:

  • A container that held this compound is considered "empty" only after all contents have been removed by standard practices.[1]

  • The first rinse of the empty container must be collected and disposed of as hazardous waste.[4]

  • After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's recycling or solid waste procedures.[4]

Storage and Disposal

On-site Storage:

  • Store hazardous waste in a designated satellite accumulation area within the laboratory.[3]

  • Ensure containers are kept closed except when adding waste.[4]

  • Store incompatible waste streams separately.[4]

Final Disposal:

  • Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

  • Follow all institutional and local regulations for waste pickup and disposal.

Experimental Protocol: Waste Management Workflow

The following workflow outlines the procedural steps for managing waste generated during a typical experiment involving this compound.

  • Preparation: Before starting the experiment, prepare and label the necessary hazardous waste containers for solid, liquid, and sharps waste.

  • During the Experiment: As waste is generated, immediately segregate it into the appropriate, labeled container.

  • Post-Experiment:

    • Collect all contaminated disposable materials and place them in the solid hazardous waste container.

    • Collect all solutions and the first rinse of any containers into the liquid hazardous waste container.

    • Place all contaminated sharps into the sharps container.

    • Decontaminate work surfaces and any reusable equipment.

  • Waste Storage: Securely close all waste containers and move them to the designated satellite accumulation area.

  • Disposal Request: When a waste container is full, or in accordance with your institution's policies, submit a request for waste pickup to your EHS office.

Logical Flow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments using this compound.

WasteDisposalWorkflow start Waste Generation (this compound) is_sharp Is the waste a sharp object? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in labeled Sharps Container is_sharp->sharps_container Yes liquid_container Collect in labeled Liquid Chemical Waste Container is_liquid->liquid_container Yes solid_container Collect in labeled Solid Chemical Waste Container is_liquid->solid_container No (Solid Waste) storage Store in Satellite Accumulation Area sharps_container->storage liquid_container->storage solid_container->storage disposal Arrange for EHS Waste Pickup storage->disposal

Caption: Decision workflow for segregating this compound waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS office for clarification on any procedures.

References

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